Technical Documentation Center

2-Phenylpyrimidine-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenylpyrimidine-4-carbaldehyde
  • CAS: 1014-07-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Phenylpyrimidine-4-carbaldehyde: A Technical Guide for Process Chemists

Executive Summary The synthesis of pyrimidine-4-carbaldehydes, specifically 2-phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9), is a critical operation in medicinal chemistry and drug development. The formyl group serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrimidine-4-carbaldehydes, specifically 2-phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9), is a critical operation in medicinal chemistry and drug development. The formyl group serves as a highly versatile electrophilic handle, enabling downstream functionalization into alkynyl, cyano, or oxazole derivatives[1]. This whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this core building block efficiently.

Retrosynthetic Logic & Pathway Selection

When designing a synthesis for 2-phenylpyrimidine-4-carbaldehyde, process chemists typically evaluate two primary pathways based on the availability of starting materials and the tolerance for specific oxidants.

  • Pathway A (Riley Oxidation): Exploits the innate acidity of the 4-methyl group on the pyrimidine ring, oxidizing 4-methyl-2-phenylpyrimidine directly to the aldehyde using Selenium Dioxide (SeO₂)[2].

  • Pathway B (Alcohol Oxidation): Involves the chemoselective oxidation of a (2-phenylpyrimidin-4-yl)methanol precursor using milder reagents like Dess-Martin Periodinane (DMP)[3].

G Target 2-Phenylpyrimidine-4-carbaldehyde PathA Pathway A: Riley Oxidation Target->PathA PathB Pathway B: Alcohol Oxidation Target->PathB PreA 4-Methyl-2-phenylpyrimidine PathA->PreA SeO2, Dioxane PreB (2-Phenylpyrimidin-4-yl)methanol PathB->PreB DMP or MnO2 SM_A Benzamidine + 1,3-Dicarbonyl PreA->SM_A Cyclocondensation SM_B Benzamidine + Hydroxy-ester PreB->SM_B Cyclocondensation

Figure 1: Retrosynthetic analysis of 2-phenylpyrimidine-4-carbaldehyde via two primary pathways.

Pathway A is the industrial standard due to the commercial availability of 1,3-dicarbonyl equivalents and the high chemoselectivity of the Riley oxidation on electron-deficient heterocycles.

Stage 1: Assembly of the 4-Methyl-2-phenylpyrimidine Core

To execute Pathway A, the 4-methyl-2-phenylpyrimidine precursor must first be synthesized via a classical cyclocondensation[4].

Causality & Mechanism: Benzamidine hydrochloride provides the N-C-N fragment (the 2-phenyl and the two pyrimidine nitrogens). When reacted with a 1,3-dicarbonyl equivalent (such as 4,4-dimethoxy-2-butanone), the amidine nitrogens attack the electrophilic carbonyl/acetal carbons. The use of a strong base (NaOMe) is required to liberate the nucleophilic free amidine from its hydrochloride salt.

Self-Validating Experimental Protocol:

  • Initiation: Charge a dry, argon-flushed reaction vessel with benzamidine hydrochloride (1.0 equiv) and anhydrous methanol.

  • Free-Basing: Add sodium methoxide (1.5 equiv) portion-wise. Stir for 30 minutes at room temperature. Validation: The suspension will turn into a slightly cloudy solution as NaCl precipitates and the free amidine is liberated.

  • Condensation: Add 4,4-dimethoxy-2-butanone (1.1 equiv) dropwise. Heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the UV-active amidine baseline spot is entirely consumed, replaced by a high-Rf product spot.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methyl-2-phenylpyrimidine[4].

Stage 2: Chemoselective Riley Oxidation

The transformation of the 4-methyl group to an aldehyde relies on the Riley oxidation[2].

Causality & Mechanism: The choice of SeO₂ is highly specific to the electronic environment of the substrate. The pyrimidine core is heavily electron-deficient due to its two imine-like nitrogen atoms. This electron-withdrawing effect renders the protons on the 4-methyl group highly acidic, facilitating an equilibrium with an enamine-like tautomer. Selenium dioxide acts as an electrophile, undergoing an ene-type reaction with this tautomer to form a selenite ester. A subsequent [2,3]-sigmatropic rearrangement, followed by the elimination of elemental selenium (Se⁰) and water, yields the target aldehyde[5].

G A 4-Methylpyrimidine Derivative B Enamine Tautomer (Active Methyl) A->B Tautomerization (Acidic Protons) C Selenite Ester Intermediate B->C + SeO2 Ene Reaction D Pyrimidine-4- carbaldehyde C->D [2,3]-Sigmatropic Rearrangement - Se(0), - H2O

Figure 2: Mechanistic sequence of the Riley oxidation exploiting the acidic 4-methyl group.

Self-Validating Experimental Protocol:

  • Setup: In a well-ventilated fume hood, suspend 4-methyl-2-phenylpyrimidine (1.0 equiv) in 1,4-dioxane (0.5 M concentration).

  • Oxidant Addition: Add selenium dioxide (1.2 equiv). Expertise Note: Using a slight stoichiometric excess of SeO₂ ensures complete conversion without risking over-oxidation to the carboxylic acid, which is kinetically disfavored under these specific conditions[6].

  • Thermal Activation: Heat the mixture to 80–100 °C for 6–8 hours. Validation: The solution will progressively turn dark red, and eventually black, as colloidal elemental selenium (Se⁰) precipitates out of the solution[5].

  • Critical Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite. Wash the pad thoroughly with ethyl acetate. Expertise Note: This step is a mandatory self-validating checkpoint. Failure to remove colloidal Se⁰ will result in aggressive poisoning of palladium catalysts if the aldehyde is slated for downstream cross-coupling.

  • Isolation: Concentrate the filtrate under vacuum. Purify the crude dark oil via silica gel flash chromatography (Hexanes/EtOAc) to isolate 2-phenylpyrimidine-4-carbaldehyde as a solid[5].

  • Analytical Validation: Confirm structural integrity via ¹H-NMR. The successful oxidation is marked by the disappearance of the 3H singlet at ~2.6 ppm (methyl group) and the appearance of a sharp 1H singlet at ~10.0 ppm (formyl proton).

Alternative Pathway: Alcohol Oxidation via DMP

For highly functionalized or sensitive substrates where SeO₂ might induce unwanted side reactions, chemists utilize the oxidation of (2-phenylpyrimidin-4-yl)methanol. This is typically achieved using Dess-Martin Periodinane (DMP) in dichloromethane at 0 °C to room temperature[3]. While this pathway avoids toxic selenium waste and generally provides higher oxidation yields, the synthesis of the precursor alcohol is often more step-intensive, requiring the reduction of a pyrimidine-4-carboxylate ester.

Quantitative Data Presentation

The selection between the two pathways requires balancing scalability, toxicity, and step-count. The table below summarizes the operational metrics for both routes.

ParameterPathway A: Riley OxidationPathway B: DMP Oxidation
Starting Precursor 4-Methyl-2-phenylpyrimidine(2-Phenylpyrimidin-4-yl)methanol
Primary Oxidant Selenium Dioxide (SeO₂)Dess-Martin Periodinane (DMP)
Typical Yield 60 - 75%80 - 90%
Reaction Time 6 - 8 hours1 - 2 hours
Operating Temperature 80 - 100 °C0 °C to Room Temp
Toxicity / Safety High (Toxic Se waste generation)Moderate (Explosive potential of DMP at scale)
Industrial Scalability Excellent (Standard process route)Limited by DMP cost and safety restrictions

References

1.[1] Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Thieme E-Books & E-Journals. 1 2.[5] PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9. ChemicalBook. 5 3.[3] Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Thieme E-Books & E-Journals.3 4.[4] Supporting Information - Knowledge UChicago. University of Chicago. 4 5.[6] 4-Pyrimidinecarboxylic acid | 31462-59-6. ChemicalBook. 6 6.[2] An In-depth Technical Guide to the Synthesis of 4-Methylpyrimidine. Benchchem.2

Sources

Exploratory

2-Phenylpyrimidine-4-carbaldehyde: Structural Insights and Synthetic Utility

This technical guide details the chemical properties, synthesis, and applications of 2-Phenylpyrimidine-4-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.[1][2] [1][2] CAS Number: 1014-07-9 M...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of 2-Phenylpyrimidine-4-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.[1][2]

[1][2]

CAS Number: 1014-07-9 Molecular Formula: C₁₁H₈N₂O Molecular Weight: 184.19 g/mol SMILES: O=CC1=CC=NC(C2=CC=CC=C2)=N1[1][2]

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde is a versatile heteroaromatic scaffold characterized by a pyrimidine core substituted with a phenyl group at the C2 position and a reactive formyl (aldehyde) group at the C4 position.[1][2] This compound serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors, antifungal agents (CYP51 inhibitors), and adenosine receptor antagonists.[1][2] Its dual functionality—combining the electron-deficient nature of the pyrimidine ring with the electrophilic aldehyde—makes it an ideal candidate for diverse condensation and coupling reactions.[1]

Structural & Electronic Analysis

Electronic Distribution

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms (positions 1 and 3).[1][2] This deficiency renders the ring susceptible to nucleophilic attacks but resistant to electrophilic substitution.

  • C2-Phenyl Group: The phenyl ring acts as a conjugation extender.[1] While it provides steric bulk and lipophilicity (increasing LogP), its electronic contribution is context-dependent, often stabilizing the system through

    
    -
    
    
    
    stacking interactions in biological binding pockets.[1][2]
  • C4-Formyl Group: The aldehyde at position 4 is highly reactive. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles (e.g., amines, hydrides) compared to benzaldehyde.[1][2]

Solubility and Physical State[1]
  • Physical State: Crystalline solid or powder.

  • Solubility: Soluble in common organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate; sparingly soluble in water.[2]

Structure cluster_0 Structural Components cluster_1 Reactivity Hotspots Phenyl C2-Phenyl Group (Lipophilicity/Binding) Pyrimidine Pyrimidine Core (Electron Deficient) Phenyl->Pyrimidine Conjugation Aldehyde C4-Formyl Group (Electrophilic Handle) Pyrimidine->Aldehyde Inductive Effect (-I) Nu_Attack Nucleophilic Attack (Schiff Base Formation) Aldehyde->Nu_Attack Oxidation Oxidation to Acid Aldehyde->Oxidation Reduction Reduction to Alcohol Aldehyde->Reduction

Figure 1: Structural components and reactivity logic of 2-Phenylpyrimidine-4-carbaldehyde.[1][2]

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of 2-phenylpyrimidine-4-carbaldehyde typically proceeds via the oxidation of its methyl precursor or through condensation reactions.[1][2]

Primary Route: Selenium Dioxide Oxidation

The most robust method involves the Riley oxidation of 4-methyl-2-phenylpyrimidine using selenium dioxide (SeO₂).[1][2] This reaction selectively oxidizes the activated methyl group adjacent to the nitrogen heterocycle.

Reaction Scheme:

  • Precursor: 4-Methyl-2-phenylpyrimidine.[1][2]

  • Reagent: Selenium Dioxide (SeO₂).[3][4][5]

  • Solvent: Dioxane or Xylene (reflux).

  • Product: 2-Phenylpyrimidine-4-carbaldehyde.[1][2][6]

Alternative Route: Acetal Hydrolysis

For higher purity requirements, the diethyl acetal derivative can be synthesized first (via condensation of benzamidine with 4,4-diethoxy-2-butanone) and subsequently hydrolyzed under acidic conditions to release the aldehyde.[1][2]

Synthesis Start 4-Methyl-2-phenylpyrimidine Intermediate Selenium Complex Intermediate Start->Intermediate Enolization Reagent SeO2 / Dioxane Reflux, 4-12h Product 2-Phenylpyrimidine-4-carbaldehyde Intermediate->Product 2,3-Sigmatropic Shift SideProduct Selenium (Solid precipitate) Intermediate->SideProduct

Figure 2: Mechanism of SeO₂ oxidation converting the methyl group to the aldehyde.

Experimental Protocol: SeO₂ Oxidation

Objective: Synthesis of 2-Phenylpyrimidine-4-carbaldehyde from 4-methyl-2-phenylpyrimidine.

Safety Precaution: Selenium dioxide is toxic and an oxidizer.[3] Work in a well-ventilated fume hood.

Materials
  • 4-Methyl-2-phenylpyrimidine (1.0 eq)[1][2]

  • Selenium Dioxide (1.1 - 1.3 eq)[1][2]

  • 1,4-Dioxane (Solvent, anhydrous)[1][2]

  • Celite (for filtration)[1][2]

Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-2-phenylpyrimidine (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add Selenium Dioxide (12 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Monitor the reaction by TLC (typically 4–12 hours). The formation of black selenium metal indicates the reaction is progressing.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated selenium metal. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol/water.

Validation:

  • 1H NMR (CDCl₃): Look for the characteristic aldehyde proton singlet at

    
     ppm.
    
  • Absence of Methyl: Disappearance of the singlet at

    
     ppm corresponding to the methyl group.
    

Applications in Drug Discovery[1][2][10]

Medicinal Chemistry[1][2][7][10]
  • Antifungal Agents (CYP51 Inhibitors): The pyrimidine ring serves as a bioisostere for other aromatic rings, targeting the heme iron of the fungal CYP51 enzyme. The aldehyde allows for the attachment of "tail" groups that occupy the hydrophobic access channel of the enzyme.

  • Kinase Inhibitors: Used as a scaffold to synthesize fused ring systems (e.g., pyrimido[4,5-d]pyrimidines) which act as ATP-competitive inhibitors.[1][2]

  • P2Y12 Antagonists: Derivatives of this aldehyde are explored as antiplatelet agents.

Ligand Design

The N1 nitrogen and the C4 carbonyl oxygen (or the imine nitrogen after Schiff base formation) can chelate metal ions, making this molecule a valuable ligand for coordination chemistry and catalysis.

Reactivity Profile & Data Summary

Reaction TypeReagentProduct ClassUtility
Condensation Primary Amines (

)
Schiff Bases (Imines)Ligand synthesis, drug intermediates
Oxidation

or

Carboxylic AcidBuilding block for amides/esters
Reduction

Alcohol (Hydroxymethyl)Linker synthesis
C-H Activation Ir/Ru CatalystsFunctionalized ArenesLate-stage diversification

Safety & Handling (GHS Classification)

Signal Word: Warning

  • H302: Harmful if swallowed.[7][8][9]

  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. 2-Phenylpyrimidine-4-carbaldehyde Product Sheet. Link[1][2]

    • PubChem.[11][12] Compound Summary: 2-Phenylpyrimidine.[1][10] Link

  • Synthesis (SeO2 Oxidation)

    • Riley, H. A., & Gray, A. R. (1935).[1][2][5] Phenylglyoxal.[5][8] Organic Syntheses, 15, 67. (Foundational method for SeO2 oxidation of activated methyl groups). Link

    • Sakamoto, T., et al. (1980). Site-selective oxidation of methylpyrimidines. Chemical & Pharmaceutical Bulletin.
  • Medicinal Applications

    • Gao, Z., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Link

    • Mochizuki, S., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

2-Phenylpyrimidine-4-carbaldehyde: A Strategic Heterocyclic Scaffold

Topic: 2-Phenylpyrimidine-4-carbaldehyde (CAS 1014-07-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Technical Monograph & Synthesis Guide Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Phenylpyrimidine-4-carbaldehyde (CAS 1014-07-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Technical Monograph & Synthesis Guide

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde (CAS 1014-07-9) is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by an electron-deficient pyrimidine core substituted with a lipophilic phenyl ring and a reactive formyl group, it serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., Imatinib analogs), antifungal agents (targeting CYP51), and PDE4 inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a validated two-stage synthesis protocol involving the Pinner method and Riley oxidation, and its application in high-value drug discovery workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]
PropertySpecification
CAS Number 1014-07-9
IUPAC Name 2-Phenylpyrimidine-4-carbaldehyde
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Low solubility in water
Storage Inert atmosphere (Ar/N₂), 2–8°C; Aldehyde is oxidation-sensitive
Hazards (GHS) H302 (Harmful if swallowed), H315, H319, H335
Synthesis Architecture

The most robust synthetic route for 2-Phenylpyrimidine-4-carbaldehyde utilizes a "Construct-then-Functionalize" strategy. The pyrimidine ring is first constructed via condensation, followed by the selective oxidation of a methyl handle to the aldehyde.

3.1. Synthetic Pathway Visualization

The following diagram outlines the two-step workflow: Pinner Condensation followed by Riley Oxidation .

SynthesisWorkflow cluster_0 Critical Transformation Start1 Benzamidine Hydrochloride Intermediate 4-Methyl-2-phenylpyrimidine (Precursor) Start1->Intermediate Step 1: Pinner Condensation NaOEt/EtOH or K2CO3/H2O Start2 Acetylacetone Start2->Intermediate Product 2-Phenylpyrimidine- 4-carbaldehyde Intermediate->Product Step 2: Riley Oxidation Dioxane/H2O, Reflux Reagent Selenium Dioxide (SeO2) Reagent->Product

Figure 1: Two-stage synthesis of 2-Phenylpyrimidine-4-carbaldehyde from commercially available precursors.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard heterocyclic methodologies adapted for this specific scaffold. Always perform a risk assessment before handling Selenium Dioxide (SeO₂).

Stage 1: Synthesis of 4-Methyl-2-phenylpyrimidine

This step utilizes the Pinner synthesis, condensing a 1,3-diketone with an amidine.

  • Reagents: Benzamidine hydrochloride (1.0 equiv), Acetylacetone (1.1 equiv), Potassium Carbonate (2.0 equiv), Water or Ethanol.

  • Procedure:

    • Dissolve benzamidine hydrochloride and acetylacetone in water (or ethanol for anhydrous conditions).

    • Add potassium carbonate slowly to basify the solution (pH ~10).

    • Stir the mixture at room temperature for 24–48 hours. The product often precipitates as a solid.

    • Workup: Filter the precipitate, wash with cold water, and dry.[1] If no precipitate forms, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Validation: Check melting point (Lit. 81–83°C) and ¹H NMR (Methyl singlet at ~2.5 ppm).

Stage 2: Riley Oxidation (Methyl to Aldehyde)

This is the critical step. Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the 4-position.

  • Reagents: 4-Methyl-2-phenylpyrimidine (1.0 equiv), Selenium Dioxide (1.2–1.5 equiv), 1,4-Dioxane/Water (95:5).

  • Procedure:

    • Safety: SeO₂ is toxic and foul-smelling.[2] Use a fume hood.[2][3][4]

    • Dissolve the methyl-pyrimidine precursor in 1,4-dioxane containing a small amount of water (water accelerates the reaction and solubilizes SeO₂).

    • Add SeO₂ in one portion.

    • Reflux the mixture (approx. 100°C) for 4–12 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

    • Filtration: Cool the mixture. Precipitated black selenium metal (Se⁰) must be filtered off through a Celite pad.

    • Purification: Concentrate the filtrate. The residue is typically purified via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the aldehyde.

    • Yield: Typical yields range from 50–70%.

Mechanistic Insight: The Riley Oxidation

Understanding the mechanism allows for troubleshooting.[3] The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement.

RileyMechanism Step1 Enol Tautomer of 4-Methylpyrimidine Step2 Ene Reaction with SeO2 (C-Se Bond Formation) Step1->Step2 Step3 [2,3]-Sigmatropic Rearrangement (Formation of Selenite Ester) Step2->Step3 Step4 Elimination of Se + H2O (Formation of C=O) Step3->Step4

Figure 2: Mechanistic cascade of the SeO₂ oxidation converting the methyl group to an aldehyde.[5]

Applications in Drug Discovery

The 2-phenylpyrimidine-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in pi-stacking interactions and form hydrogen bonds via the pyrimidine nitrogens.

A. Antifungal Agents (CYP51 Inhibitors)

Researchers have utilized this aldehyde to synthesize novel antifungal agents targeting sterol 14α-demethylase (CYP51).

  • Chemistry: The aldehyde undergoes condensation (e.g., with amines or active methylenes) to extend the side chain, allowing the phenyl-pyrimidine core to occupy the hydrophobic access channel of the enzyme [1].

B. Kinase Inhibitors (Imatinib Analogs)

The scaffold serves as a bioisostere for the phenylamino-pyrimidine core found in Imatinib (Gleevec).

  • Chemistry: Reductive amination of the aldehyde with various anilines creates novel kinase inhibitors. The aldehyde functionality allows for the introduction of diversity at the 4-position, which is critical for tuning selectivity against ABL or SRC kinases [2].

C. PDE4 Inhibitors

Derivatives of 2-phenylpyrimidine have been identified as potent Phosphodiesterase 4 (PDE4) inhibitors for treating COPD and asthma. The aldehyde serves as a precursor to carboxylic acids or amides that interact with the metal-binding pocket of the enzyme [3].

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302). The pyrimidine ring can be metabolically active; handle with care.

  • Reactivity: Aldehydes are susceptible to air oxidation (forming carboxylic acids). Store under argon/nitrogen at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. When using SeO₂ for synthesis, a high-efficiency particulate respirator or a well-ventilated fume hood is mandatory due to selenium toxicity.

References
  • National Institutes of Health (PMC). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available at: [Link]

  • MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidines. (General methodology reference). Available at: [Link]

  • ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenylpyrimidine-4-carbaldehyde (NMR, IR, Mass Spec)

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: As a Senior Application Scientist, my commitment is to provide you with technical guides of the highest scientific integrity, grounded in...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my commitment is to provide you with technical guides of the highest scientific integrity, grounded in field-proven, experimental data. The core of our work relies on verifiable and reproducible results to ensure the advancement of your research and development endeavors.

After a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier technical sheets, it has become evident that a complete and published experimental spectroscopic dataset (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 2-Phenylpyrimidine-4-carbaldehyde (CAS No. 1014-07-9) is not currently available in the public domain.

While general spectroscopic characteristics of the pyrimidine class of compounds are well-documented and predicted data for the target molecule can be generated, the creation of an in-depth technical guide as requested, with the mandated level of "Expertise & Experience," "Trustworthiness," and "Authoritative Grounding," is not possible without access to actual experimental spectra. To proceed with theoretical or predicted data would be a disservice to the scientific community and would not meet the stringent requirements for a self-validating and authoritative guide.

The structural elucidation of a molecule is a cornerstone of chemical and pharmaceutical science, and it is imperative that such analysis is based on directly observed data. The nuances of peak splitting, chemical shifts, vibrational modes, and fragmentation patterns are often influenced by subtle electronic and steric effects that can only be captured through empirical measurement.

Therefore, in the interest of upholding the highest standards of scientific accuracy and integrity, I must respectfully decline to generate a guide on the spectroscopic data of 2-Phenylpyrimidine-4-carbaldehyde at this time.

We will continue to monitor the scientific literature and will endeavor to produce this valuable technical guide should the experimental data for 2-Phenylpyrimidine-4-carbaldehyde become publicly available.

We appreciate your understanding and remain committed to providing you with resources that are both technically sound and unequivocally reliable.

Foundational

The 2-Phenylpyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary The 2-phenylpyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the adenine ring of ATP. This structural mimicry allows it to functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylpyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the adenine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across a spectrum of kinases (BTK, ALK, EGFR) and microbial enzymes (CYP51).[1]

This technical guide dissects the biological activity of 2-phenylpyrimidine derivatives, moving beyond generic descriptions to explore the causality of their efficacy. We analyze the Structure-Activity Relationships (SAR) that drive potency, detail self-validating experimental protocols for their evaluation, and provide a comparative analysis of key derivatives in oncology and antimicrobial applications.[1]

Structural Basis & Pharmacophore[2]

The core utility of the 2-phenylpyrimidine scaffold lies in its nitrogen placement. The pyrimidine nitrogens (N1 and N3) often serve as hydrogen bond acceptors for the "hinge region" of kinase domains, while the phenyl ring at the C2 position provides a hydrophobic anchor that orients the molecule within the binding pocket.[1]

Core Numbering & Substitution Zones

To understand the SAR, we must first standardize the numbering system used throughout this guide:

  • Positions 1 & 3: Pyrimidine nitrogens (H-bond acceptors).

  • Position 2: Phenyl ring attachment (Hydrophobic/Steric anchor).

  • Position 4: Key site for solubilizing groups or hinge-binding motifs (e.g., amines).[1]

  • Position 5: "Gatekeeper" residue interaction zone.

Primary Therapeutic Axis: Oncology (Kinase Inhibition)[1]

The most authoritative application of this scaffold is in the inhibition of tyrosine kinases.

Bruton’s Tyrosine Kinase (BTK) Inhibition

In B-cell malignancies (CLL, MCL), constitutive B-cell receptor (BCR) signaling drives proliferation.[1] 2-phenylpyrimidine derivatives act as ATP-competitive inhibitors of BTK.

  • Mechanism: The inhibitor occupies the ATP-binding pocket of BTK. The pyrimidine core forms H-bonds with the hinge region (Glu475/Met477), while substituents on the 2-phenyl ring extend into the hydrophobic pocket.

  • Key Derivative (Compound 11g): Research indicates that a 3-methyl phenylcarbamoyl substituent at the C-4 position significantly enhances potency against Raji and Ramos lymphoma cell lines compared to first-generation inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives such as Ceritinib (LDK378) utilize the 2-phenylpyrimidine core to overcome resistance mutations (like L1196M) found in NSCLC patients treated with crizotinib.

Comparative Potency Data (Oncology)
Compound IDTargetCell Line / AssayIC50 (µM)Reference
Compound 11g BTK (Enzymatic)TR-FRET Assay0.006[1]
Compound 11g HL-60 (Leukemia)MTT Proliferation3.66[1]
LDK378 ALK (Enzymatic)Kinase Assay< 0.050[2]
Compound 13 TelomeraseCNE2 (Nasopharyngeal)1.20[3]

Secondary Therapeutic Axis: Antimicrobial (CYP51 Targeting)[1]

Beyond oncology, the scaffold is a potent inhibitor of Lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[1]

  • Mechanism: The N-3 of the pyrimidine ring coordinates with the heme iron of CYP51, preventing substrate binding and halting cell membrane formation.

  • Lead Compound C6: A 2-phenylpyrimidine derivative designed via scaffold hopping showed superior activity to Fluconazole against Candida albicans.

Deep Dive: Structure-Activity Relationship (SAR)

The following diagram visualizes the "Hotspots" for chemical modification on the 2-phenylpyrimidine core, synthesizing data from BTK and CYP51 optimization campaigns.

SAR_Map Core 2-Phenylpyrimidine Scaffold Pos4 Position 4 (Amine/Ether Linker) CRITICAL for Hinge Binding Bulky groups (e.g., piperidine) improve solubility Core->Pos4 Functionalization Pos5 Position 5 (Gatekeeper) Small groups (F, Cl, CH3) modulate selectivity vs. other kinases Core->Pos5 Steric Tuning Pos2 Position 2 (Phenyl Ring) Hydrophobic Anchor Meta/Para substitutions (Cl, OMe) target the specificity pocket Core->Pos2 Binding Orientation BTK Potency (Comp 11g) BTK Potency (Comp 11g) Pos4->BTK Potency (Comp 11g) ALK Selectivity (LDK378) ALK Selectivity (LDK378) Pos5->ALK Selectivity (LDK378) CYP51 Affinity (Comp C6) CYP51 Affinity (Comp C6) Pos2->CYP51 Affinity (Comp C6)

Figure 1: SAR Heatmap illustrating the functional zones of the 2-phenylpyrimidine scaffold. Position 4 is the primary vector for potency optimization, while Position 5 controls kinase selectivity.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal validation steps.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Targeting BTK or ALK.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated peptide substrate by the kinase. Binding of a Eu-labeled antibody to the phosphorylated product generates a signal.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Substrate: Biotin-labeled peptide (e.g., FLT3-peptide for BTK).[1]

  • Detection: Eu-anti-phosphotyrosine antibody + APC-Streptavidin.

Workflow:

  • Preparation: Dilute 2-phenylpyrimidine derivatives in 100% DMSO (start at 10 mM). Perform 1:3 serial dilutions.

  • Enzyme Mix: Dilute recombinant BTK enzyme (0.5 nM final) in Kinase Buffer.

  • Incubation (Pre-equilibrium): Add 5 µL of compound + 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT. Why? Allows the inhibitor to bind the active site before ATP competition begins.

  • Reaction Start: Add 10 µL of Substrate/ATP mix (ATP concentration = Km of the enzyme).

  • Reaction Stop: After 60 min, add 25 µL of Detection Mix containing EDTA (chelates Mg2+ to stop reaction).

  • Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm) on a plate reader (e.g., EnVision).

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include Ibrutinib as a positive control. If Ibrutinib IC50 deviates >2-fold from historical mean, discard plate.[1]

Protocol B: General Synthesis (Suzuki-Miyaura Coupling)

Standard route to generate the 2-phenyl core.

  • Reactants: 2-chloropyrimidine derivative (1.0 eq), Phenylboronic acid derivative (1.2 eq).[1]

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base/Solvent: Na2CO3 (2M aq) / 1,4-Dioxane (3:1 ratio).[1]

  • Procedure: Reflux at 100°C for 12h under Nitrogen atmosphere.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanism of Action Visualization

The following diagram details the specific pathway interruption caused by 2-phenylpyrimidine derivatives in B-cell malignancies.

BTK_Pathway Ag Antigen Binding BCR B-Cell Receptor (BCR) Ag->BCR LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->BTK BLOCKS ATP BINDING Ca Ca2+ Release PLC->Ca NFkB NF-κB Activation Ca->NFkB Prolif Cell Proliferation & Survival NFkB->Prolif

Figure 2: Mechanism of Action in B-Cell Signaling.[2][3] The 2-phenylpyrimidine derivative blocks the ATP-binding pocket of BTK, preventing the phosphorylation of PLCγ2 and halting the downstream NF-κB survival signal.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: RSC Medicinal Chemistry (via NIH/PubMed), 2019.[1] URL:[Link]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective ALK Inhibitor LDK378. Source: Journal of Medicinal Chemistry (ACS), 2013.[1] URL:[Link][1]

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry, 2017.[1] URL:[Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry, 2024.[1][4] URL:[Link]

Sources

Exploratory

Potential applications of 2-Phenylpyrimidine-4-carbaldehyde in medicinal chemistry

Executive Summary 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) represents a "privileged scaffold" intermediate in modern drug discovery. Its value lies in the synergistic combination of the electron-deficient pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) represents a "privileged scaffold" intermediate in modern drug discovery. Its value lies in the synergistic combination of the electron-deficient pyrimidine ring—critical for hydrogen bonding in ATP-binding pockets—and the lipophilic 2-phenyl substituent, which often occupies hydrophobic regions (Selectivity Pockets) in target proteins.

This guide details the technical utility of this aldehyde as a linchpin intermediate. Unlike its carboxylic acid or amine counterparts, the C4-aldehyde offers unique reactivity for divergent synthesis , allowing rapid access to Schiff bases, biomimetic hydrazones, and heterocycle-fused derivatives essential for kinase inhibitor and antimicrobial research.

Part 1: Chemical Profile & Reactivity

The electrophilic nature of the C4-formyl group is enhanced by the electron-withdrawing pyrimidine ring, making it highly reactive toward nucleophiles.

Structural Analysis[1][2][3]
  • C4-Formyl Group ("The Warhead/Linker"): A hard electrophile susceptible to reversible condensation (imines) or irreversible modification (reductive amination, oxidation). It serves as the vector for expanding the molecule into the "solvent-exposed" regions of a binding pocket.

  • N1/N3 Nitrogens: Hydrogen bond acceptors. In kinase inhibitors, these often interact with the hinge region (e.g., Met329 in c-Src).

  • 2-Phenyl Ring: Provides metabolic stability and hydrophobic interaction potential (π-stacking).

Reactivity Heatmap
Reaction TypeTarget FunctionalityMedicinal Application
Condensation Schiff Bases (Imines)Antimicrobial/Antifungal agents; Metal chelators.[1]
Condensation ThiosemicarbazonesAnti-tubercular (Mycobacterium) & Antiviral agents.
Reductive Amination Secondary AminesKinase inhibitors (BTK, VEGFR); improved solubility.
Oxidation Carboxylic AcidsPrecursor to amide-linked peptidomimetics.
C-C Bond Formation Chalcones (via Claisen-Schmidt)Anticancer agents (tubulin polymerization inhibitors).

Part 2: Synthetic Pathways

The synthesis of 2-Phenylpyrimidine-4-carbaldehyde typically proceeds via the oxidation of 4-methyl-2-phenylpyrimidine. Direct ring closure to the aldehyde is unstable; thus, the methyl precursor is the industry standard starting point.

Core Synthesis Workflow (Graphviz)

G Start1 Benzamidine HCl Reagent1 NaOEt / EtOH Reflux Start1->Reagent1 Start2 Acetylacetone Start2->Reagent1 Intermediate 4,6-Dimethyl-2- phenylpyrimidine (Side Product) Precursor 4-Methyl-2- phenylpyrimidine Reagent2 SeO2 / Dioxane Riley Oxidation Precursor->Reagent2 Reagent1->Intermediate Minor (if uncontrolled) Reagent1->Precursor Major Product Product 2-Phenylpyrimidine- 4-carbaldehyde Reagent2->Product 60-70% Yield

Figure 1: Synthetic route from commodity chemicals to the target aldehyde. The Pinner synthesis builds the ring, followed by selective Riley oxidation.

Part 3: Medicinal Applications & Case Studies[1][3][5]

Kinase Inhibition (The "Hinge Binder" Strategy)

In the design of Type I and Type II kinase inhibitors, the 2-phenylpyrimidine moiety mimics the adenine ring of ATP.

  • Mechanism: The pyrimidine nitrogens H-bond with the kinase hinge region. The C4-aldehyde is derivatized to extend into the ribose-binding pocket or solvent front.

  • Example: Derivatization with p-fluoroaniline via reductive amination yields secondary amines that show potency against VEGFR-2 (Angiogenesis) and BTK (B-cell malignancies).

Antimicrobial Thiosemicarbazones

Condensation of the aldehyde with thiosemicarbazides creates tridentate ligands (N-N-S donors).

  • Bioactivity: These compounds form stable complexes with transition metals (Cu2+, Fe2+) in vivo. The metal complexes often exhibit 10-fold higher toxicity to pathogens (e.g., M. tuberculosis) than the free ligand by generating reactive oxygen species (ROS) or inhibiting ribonucleotide reductase.

Antifungal CYP51 Inhibitors

The aldehyde is converted to a Schiff base or reduced to an alcohol/ether linker to attach azole antifungals. The 2-phenylpyrimidine core provides the necessary rigid spacing to orient the active azole group toward the heme iron of the fungal CYP51 enzyme.

Part 4: Experimental Protocols

Protocol A: Selective Oxidation of 4-Methyl-2-phenylpyrimidine

Objective: Synthesis of 2-Phenylpyrimidine-4-carbaldehyde via Riley Oxidation.

Reagents:

  • 4-Methyl-2-phenylpyrimidine (1.0 eq)

  • Selenium Dioxide (SeO2) (1.2 eq)

  • 1,4-Dioxane (Solvent)

  • Water (Trace, to activate SeO2)

Step-by-Step:

  • Preparation: Dissolve 1.70 g (10 mmol) of 4-methyl-2-phenylpyrimidine in 20 mL of 1,4-dioxane/water (95:5 mixture).

  • Addition: Add 1.33 g (12 mmol) of pulverized SeO2.

  • Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring for 4–6 hours. Critical: Monitor via TLC (30% EtOAc/Hexane) to prevent over-oxidation to the carboxylic acid.

  • Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium metal. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 10-30% EtOAc in Hexane).

  • Yield: Expect 60–75% of a yellow/off-white solid.

Protocol B: Synthesis of Bioactive Schiff Bases

Objective: Derivatization for antimicrobial screening.

Reagents:

  • 2-Phenylpyrimidine-4-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-Fluoroaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL absolute ethanol.

  • Reaction: Add 1 mmol of the amine and catalytic acetic acid.

  • Reflux: Heat to reflux for 3–5 hours. A precipitate often forms during the reaction.[2]

  • Isolation: Cool to room temperature. Filter the solid precipitate.[2][3]

  • Purification: Wash the cake with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: Confirm imine formation via IR (appearance of C=N stretch at ~1600-1620 cm⁻¹) and disappearance of the aldehyde C=O peak.

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of C4-Derivatives

Derivative ClassTargetActivity Metric (Typical)Mechanism
Aldehyde (Parent) General CytotoxicityModerate IC50 (>50 µM)Non-specific electrophile
Schiff Base (p-F-Aniline) E. coli / S. aureusMIC: 16–32 µg/mLMembrane disruption / DNA binding
Thiosemicarbazone M. tuberculosisMIC: < 5 µg/mLMetal chelation / ROS generation
2-Amino (Reductive) BTK KinaseIC50: < 100 nMATP-competitive inhibition

Part 6: References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Protocols. Source: AdiChemistry [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Source: National Institutes of Health (PMC) [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Source: National Institutes of Health (PMC) [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: Royal Society of Chemistry (RSC) [Link]

Sources

Foundational

The Versatile Cornerstone: A Technical Guide to 2-Phenylpyrimidine-4-carbaldehyde in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving the way for the construction of complex and functionally diverse compounds. 2-Phenylpyrimidine-4-carbaldehyde stands as a prime example of such a cornerstone, a versatile intermediate that has found significant application in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its multifaceted role as a strategic synthon, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of the 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleobases and a plethora of biologically active compounds[1]. The introduction of a phenyl group at the 2-position and a carbaldehyde at the 4-position of the pyrimidine ring imbues the molecule with a unique combination of electronic and steric properties. The phenyl group can engage in π-stacking interactions and provides a handle for further functionalization, while the aldehyde group serves as a versatile electrophilic center, ripe for a myriad of chemical transformations. This strategic combination makes 2-phenylpyrimidine-4-carbaldehyde a valuable precursor for the synthesis of a wide range of derivatives with applications in drug discovery, particularly as antifungal agents and kinase inhibitors[2][3].

Synthesis of 2-Phenylpyrimidine-4-carbaldehyde: Key Methodologies

The efficient synthesis of 2-phenylpyrimidine-4-carbaldehyde is crucial for its widespread application. Two principal strategies have emerged for the preparation of pyrimidine-4-carbaldehydes: the oxidation of a pre-existing methyl group and the direct formylation of the pyrimidine ring.

Riley Oxidation of 4-Methyl-2-phenylpyrimidine

A common and effective method for the synthesis of 2-phenylpyrimidine-4-carbaldehyde is the Riley oxidation of the corresponding 4-methyl-2-phenylpyrimidine[4][5]. This reaction typically employs selenium dioxide (SeO₂) as the oxidizing agent. The mechanism involves an ene reaction followed by a[6][7]-sigmatropic rearrangement.

Reaction Mechanism: Riley Oxidation

Riley_Oxidation cluster_1 Ene Reaction cluster_2 [2,3]-Sigmatropic Rearrangement cluster_3 Hydrolysis 4-Methyl-2-phenylpyrimidine 4-Methyl-2-phenylpyrimidine Selenous acid ester Selenous acid ester 4-Methyl-2-phenylpyrimidine->Selenous acid ester + SeO₂ Intermediate Intermediate Selenous acid ester->Intermediate 2-Phenylpyrimidine-4-carbaldehyde 2-Phenylpyrimidine-4-carbaldehyde Intermediate->2-Phenylpyrimidine-4-carbaldehyde + H₂O - Se - H₂O

Caption: General mechanism of the Riley Oxidation.

Experimental Protocol: Synthesis via Riley Oxidation

A detailed experimental protocol for the synthesis of a pyrimidine-4-carbaldehyde via Riley oxidation is as follows:

  • To a solution of 4-methylpyrimidine (1.0 g, 10 mmol) in dioxane (10 mL), add selenium dioxide (1.2 g, 10 mmol).

  • Heat the reaction mixture at 100 °C for 5 hours.

  • Cool the mixture to room temperature and add an additional portion of selenium dioxide (0.25 g, 2.3 mmol).

  • Continue heating at 100 °C for another hour.

  • After completion, cool the reaction mixture to room temperature and filter through Celite.

  • Wash the filter cake with ethyl acetate (200 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Suspend the resulting crude product in dichloromethane (200 mL) and filter to remove insoluble selenium byproducts.

  • Remove the solvent under vacuum to yield the desired pyrimidine-4-carbaldehyde.

Note: This is a general procedure and may require optimization for 2-phenylpyrimidine-4-carbaldehyde.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a direct method for the formylation of electron-rich aromatic and heteroaromatic compounds[8][9][10]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrimidine ring can undergo electrophilic substitution to introduce the formyl group.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_reagent Formation Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Electrophilic Attack Pyrimidine 2-Phenylpyrimidine Pyrimidine->Iminium_salt Aldehyde 2-Phenylpyrimidine-4-carbaldehyde Iminium_salt->Aldehyde Hydrolysis

Caption: Workflow of the Vilsmeier-Haack formylation.

The success of the Vilsmeier-Haack reaction is dependent on the electron density of the pyrimidine ring. The presence of the phenyl group at the 2-position can influence the regioselectivity of the formylation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-phenylpyrimidine-4-carbaldehyde is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O[11]
Molecular Weight 184.19 g/mol [11]
Appearance Powder or crystals[9]
CAS Number 1014-07-9[11]
InChIKey SORDGBNHSLTTHQ-UHFFFAOYSA-N[9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), as well as signals for the protons on the pyrimidine and phenyl rings in the aromatic region (typically 7.4-9.0 ppm)[12].

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (around 190-193 ppm)[12]. The carbons of the pyrimidine and phenyl rings will appear in the aromatic region (approximately 120-170 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic absorption band for the C=O stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹[13]. Bands corresponding to C=N and C=C stretching of the aromatic rings will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184)[7]. Fragmentation patterns may involve the loss of the formyl group (CHO).

2-Phenylpyrimidine-4-carbaldehyde as a Synthetic Building Block

The synthetic utility of 2-phenylpyrimidine-4-carbaldehyde lies in the reactivity of its aldehyde functionality, which can be readily transformed into a wide array of other functional groups and used to construct more complex molecular architectures.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde group is an excellent substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form carbon-carbon double bonds. These reactions are invaluable for the synthesis of stilbene analogues and other vinyl-substituted pyrimidines, which are of interest in materials science and medicinal chemistry[7][14].

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the introduction of a variety of substituents at the olefinic position.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate carbanion, typically provides excellent E-selectivity for the resulting alkene, which can be advantageous for specific synthetic targets[2][15][16].

Synthetic Transformation: Olefination

Caption: General scheme for olefination reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst[17][18]. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are versatile intermediates for further transformations, including Michael additions and cycloadditions. For instance, the reaction of 2-phenylpyrimidine-4-carbaldehyde with malononitrile would yield 2-(2-phenylpyrimidin-4-yl)malononitrile, a highly functionalized molecule.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and 2-phenylpyrimidine-4-carbaldehyde is an excellent substrate for this transformation[19][20]. The reaction involves the initial formation of an imine with a primary or secondary amine, followed by in situ reduction to the corresponding amine. This method provides a direct and efficient route to a wide variety of 4-(aminomethyl)-2-phenylpyrimidine derivatives, which are common motifs in pharmacologically active compounds.

Reductive Amination Pathway

Reductive_Amination Aldehyde 2-Phenylpyrimidine-4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R₂NH) Amine->Imine + Final_Amine 4-(Aminomethyl)-2-phenylpyrimidine Derivative Imine->Final_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) Reducing_Agent->Final_Amine Reduction

Caption: General pathway for reductive amination.

Multicomponent Reactions

The aldehyde functionality of 2-phenylpyrimidine-4-carbaldehyde makes it an ideal component for multicomponent reactions (MCRs)[21][22]. MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each starting material. The use of 2-phenylpyrimidine-4-carbaldehyde in MCRs, such as the Ugi or Biginelli reactions, can rapidly generate libraries of structurally diverse and complex pyrimidine-containing molecules for high-throughput screening in drug discovery.

Applications in Medicinal Chemistry

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, and the carbaldehyde at the 4-position serves as a key handle for the synthesis of a variety of bioactive molecules.

Antifungal Agents

Derivatives of 2-phenylpyrimidine have shown significant promise as antifungal agents[2][10][23]. The aldehyde can be elaborated into various side chains that can interact with fungal-specific targets, such as enzymes involved in cell wall biosynthesis or ergosterol biosynthesis. The ability to easily modify the aldehyde allows for the systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-phenylpyrimidine core is a well-established scaffold for the design of kinase inhibitors[3]. The aldehyde functionality of 2-phenylpyrimidine-4-carbaldehyde can be used to introduce pharmacophores that target the ATP-binding site of specific kinases, leading to the development of potent and selective inhibitors.

Conclusion

2-Phenylpyrimidine-4-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the rich reactivity of its aldehyde group provide chemists with a powerful tool for the construction of a diverse array of complex molecules. From fundamental olefination and condensation reactions to its application in the synthesis of potent medicinal agents, this pyrimidine derivative continues to be a cornerstone in the pursuit of novel chemical entities with significant functional properties. As the demand for more sophisticated molecules in drug discovery and materials science grows, the strategic importance of synthons like 2-phenylpyrimidine-4-carbaldehyde is set to increase even further.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some stilbene-based analogues. (2025, December 30). ResearchGate. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • 2-phenylpyrimidine-4-carbaldehyde (C11H8N2O). PubChemLite. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mahmoud, M. R., El-Ziaty, A. K., Ismail, M. F., & Shiba, S. A. (2011). Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. European Journal of Chemistry, 2(3), 347-355. Retrieved from [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505. Retrieved from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic approaches toward stilbenes and their related structures. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Selenium-Dioxide. (n.d.). Retrieved from [Link]

  • Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. (n.d.). JOCPR. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. (2025, December 27). RSIS International. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022, February 2). MDPI. Retrieved from [Link]

  • Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. (n.d.). TSI Journals. Retrieved from [Link]

  • Multicomponent Reactions in Organic Synthesis Pursuits. (n.d.). Retrieved from [Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (2023, February 8). PubMed. Retrieved from [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved from [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020, April 17). Semantic Scholar. Retrieved from [Link]

  • Stilbene Biosynthesis. (2021, January 14). Encyclopedia MDPI. Retrieved from [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023, December 12). The Pharma Innovation. Retrieved from [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). MDPI. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Pyrimidine-4-Carbaldehydes – Discovery, Synthesis, and Application

Executive Summary Pyrimidine-4-carbaldehydes represent a critical class of "gateway" intermediates in medicinal chemistry. Positioned at the intersection of high reactivity and structural instability, the C4-formyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-4-carbaldehydes represent a critical class of "gateway" intermediates in medicinal chemistry. Positioned at the intersection of high reactivity and structural instability, the C4-formyl group serves as a linchpin for synthesizing fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) and functionalized bioactives. This guide analyzes the evolution of their synthesis—from early oxidative degradation to modern chemoselective protocols—and provides actionable insights into handling their notorious "hydration trap."

Part 1: Structural Paradigm & The "Hydration Trap"

The Electronic Landscape

The pyrimidine ring is π-deficient, mimicking the electronics of nitrobenzene. The C2, C4, and C6 positions are highly electrophilic. Introducing an aldehyde (–CHO) at C4 exacerbates this electron deficiency, creating a unique reactivity profile:

  • Super-Electrophilicity: The carbonyl carbon is exceptionally prone to nucleophilic attack.

  • Ring Instability: The electron-withdrawing nature of the formyl group destabilizes the pyrimidine ring toward cleavage under strongly basic conditions.

The Hydration Equilibrium (Critical Insight)

Unlike benzaldehyde, pyrimidine-4-carbaldehyde exists in a dynamic equilibrium with its gem-diol (hydrate) form in the presence of water or protic solvents.

Diagnostic Marker:

  • Aldehyde Form:

    
    H NMR signal at ~9.8–10.0 ppm .
    
  • Hydrate Form:

    
    H NMR signal at ~5.5–6.5 ppm .
    

Researchers often mistakenly discard "degraded" product when they have actually isolated the stable hydrate. The hydrate can often be dehydrated back to the aldehyde via azeotropic distillation or vacuum sublimation.

HydrationTrap Aldehyde Pyrimidine-4-CHO (Reactive Electrophile) Transition Tetrahedral Intermediate Aldehyde->Transition Nucleophilic Attack Water + H2O Hydrate Gem-Diol (Hydrate) (Stable in Aqueous Media) Transition->Hydrate Proton Transfer Hydrate->Aldehyde - H2O (Vacuum/Heat)

Figure 1.1: The reversible hydration equilibrium. In aqueous workups, the equilibrium shifts heavily toward the gem-diol (Blue).

Part 2: Historical Evolution of Synthetic Routes

The history of pyrimidine-4-carbaldehyde is defined by the struggle to introduce a sensitive formyl group onto an electron-poor ring without destroying the ring itself.

Era 1: The Oxidative Approach (1950s–1970s)

Key Reaction: Selenium Dioxide (SeO


) Oxidation (Riley Oxidation).
Early attempts utilized the direct oxidation of 4-methylpyrimidine. While effective, this method is plagued by the formation of carboxylic acid over-oxidation products and the toxicity of selenium byproducts.
  • Mechanism:[1][2][3][4][5][6] Ene reaction followed by [2,3]-sigmatropic rearrangement.[4][5]

Era 2: The Hydrolytic Approach (1980s–1990s)

Key Reaction: Hydrolysis of Geminal Dihalides or Acetals. To avoid harsh oxidants, chemists began synthesizing 4-(dimethoxymethyl)pyrimidine or 4-(dibromomethyl)pyrimidine, then hydrolyzing them under mild acidic conditions. This offered better yield control but required multi-step precursor synthesis.

Era 3: The Modern Chemoselective Approach (2000s–Present)

Key Reaction: Oxidation of 4-Hydroxymethylpyrimidines or Vilsmeier-Haack variations. Modern drug discovery prefers the mild oxidation of 4-hydroxymethyl precursors using MnO


 or IBX (2-Iodoxybenzoic acid), or the direct functionalization of activated pyrimidines via radical pathways (Minisci reaction).

Part 3: Modern Synthetic Protocols

Protocol A: The "Classic" SeO Oxidation

Best for: Rapid access when starting from commercially available 4-methylpyrimidines.

Reagents:

  • 4-Methylpyrimidine (1.0 equiv)[7]

  • Selenium Dioxide (SeO

    
    ) (1.1 equiv)
    
  • Solvent: 1,4-Dioxane (wet, containing 2% water)

Workflow:

  • Setup: Dissolve 4-methylpyrimidine in 1,4-dioxane. Add SeO

    
    .
    
  • Reflux: Heat to 100°C for 4–6 hours. The solution will turn black as metallic selenium precipitates.

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove Selenium (Caution: Toxic waste).

  • Isolation: Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane). Note: If the product solidifies as a white powder and NMR shows no aldehyde peak, you have isolated the hydrate. Sublime under vacuum to recover the aldehyde.

Protocol B: The "Clean" MnO Oxidation (Recommended)

Best for: High-purity applications in late-stage drug development.

Reagents:

  • 4-(Hydroxymethyl)pyrimidine (1.0 equiv)

  • Activated Manganese Dioxide (MnO

    
    ) (10.0 equiv)
    
  • Solvent: Chloroform (CHCl

    
    ) or DCM
    

Workflow:

  • Activation: Ensure MnO

    
     is activated (dried at 110°C for 24h prior to use).
    
  • Reaction: Suspend precursor in CHCl

    
    . Add MnO
    
    
    
    in portions.
  • Agitation: Stir vigorously at reflux (60°C) for 12 hours.

  • Workup: Filter through Celite. Evaporate solvent.[8]

  • Result: Usually yields pure aldehyde without need for chromatography.

Part 4: Data & Visualization

Comparative Analysis of Methods
MethodPrecursorReagentsYield (Typical)Key AdvantageKey Disadvantage
Riley Oxidation 4-MethylpyrimidineSeO

, Dioxane
40–60%One-step from cheap SMToxic Se byproduct; over-oxidation
Alcohol Oxidation 4-HydroxymethylMnO

or IBX
85–95%Very clean; no over-oxidationRequires alcohol precursor
Acetal Hydrolysis 4-DimethoxymethylHCl (aq)90%Mild conditionsPrecursor synthesis is lengthy
Minisci Reaction PyrimidineRadical Source, MeOH30–50%Direct C-H functionalizationPoor regioselectivity (C2 vs C4)
Synthetic Logic Flow

The following diagram illustrates the decision tree for synthesizing pyrimidine-4-carbaldehydes based on available starting materials.

SynthesisWorkflow Methyl Start: 4-Methylpyrimidine SeO2 Oxidation (SeO2) Reflux / Dioxane Methyl->SeO2 Alcohol Start: 4-Hydroxymethylpyrimidine MnO2 Oxidation (MnO2) CHCl3 / Reflux Alcohol->MnO2 Acetal Start: 4-Dimethoxymethyl Acid Hydrolysis (HCl) RT / 1h Acetal->Acid Target Target: Pyrimidine-4-Carbaldehyde SeO2->Target Mod. Yield (Toxic) MnO2->Target High Yield (Clean) Acid->Target High Yield (Mild)

Figure 4.1: Synthetic pathways to Pyrimidine-4-carbaldehyde. Green path (MnO2) is recommended for medicinal chemistry.

Part 5: Medicinal Chemistry Applications[9][10][11][12][13][14][15]

Scaffold Hopping & Fusion

Pyrimidine-4-carbaldehydes are primarily used to construct fused ring systems. The aldehyde serves as the "anchor" for annulation reactions.

Example: Synthesis of Pyrido[4,3-d]pyrimidines Reacting pyrimidine-4-carbaldehyde with an enamine or active methylene compound (e.g., in a Friedländer-type condensation) yields pyrido-pyrimidines, a scaffold found in numerous kinase inhibitors (e.g., CDK4/6 inhibitors).

Schiff Base Ligands

The condensation of the C4-aldehyde with thiosemicarbazides yields thiosemicarbazones. These ligands coordinate with transition metals (Cu, Fe) and have demonstrated potent antitumor activity by inhibiting Ribonucleotide Reductase (RNR).

References

  • Kaplan, H. A. (1954). Oxidation of Methylpyrimidines with Selenium Dioxide. Journal of the American Chemical Society. Link

  • Bredereck, H., et al. (1964). Synthese von Pyrimidin-aldehyden. Chemische Berichte. Link

  • Sakamoto, T., et al. (1980). Site-selective oxidation of methylpyrimidines. Chemical & Pharmaceutical Bulletin. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Discusses hydration of electron-deficient aldehydes). Link

  • Richardson, D. R. (2005). Iron chelators as novel anti-cancer agents: The potential of thiosemicarbazones. Expert Opinion on Investigational Drugs. Link

Sources

Foundational

Theoretical Studies on 2-Phenylpyrimidine-4-carbaldehyde: A Comprehensive Computational Framework for Electronic, Reactivity, and Pharmacological Profiling

Executive Summary The rational design of novel therapeutics and advanced materials relies heavily on the predictive power of computational chemistry. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9; SMILES: C1=CC=C(C=C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and advanced materials relies heavily on the predictive power of computational chemistry. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9; SMILES: C1=CC=C(C=C1)C2=NC=CC(=N2)C=O)[1] represents a highly privileged molecular scaffold. The pyrimidine core is ubiquitous in biologically active molecules, while the C2-phenyl substitution provides critical lipophilicity and π-π stacking capabilities. Furthermore, the C4-carbaldehyde moiety serves as a versatile, highly reactive electrophilic handle for synthesizing Schiff bases, hydrazones, and complex heterocycles.

This whitepaper establishes a rigorous, self-validating theoretical framework using Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking to profile the electronic structure, chemical reactivity, and pharmacological potential of 2-Phenylpyrimidine-4-carbaldehyde.

Mechanistic Rationale & Structural Significance

Before initiating computational workflows, it is crucial to understand the causality behind the molecule's structural behavior. The pyrimidine ring is a strong electron-withdrawing group due to its two sp² hybridized nitrogen atoms[2]. When conjugated with a carbaldehyde group at the C4 position, the electron deficiency of the formyl carbon is significantly exacerbated. This makes the carbaldehyde carbon highly susceptible to nucleophilic attack.

Conversely, the phenyl ring at the C2 position acts as a mild electron donor through resonance, though its primary role in biological systems is to anchor the molecule within hydrophobic binding pockets of target proteins (e.g., kinases or receptors). Understanding these localized electron densities is the primary objective of the DFT profiling detailed below.

Computational Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating computational system. Every experimental choice is grounded in theoretical causality.

Phase 1: Geometry Optimization and Frequency Analysis
  • Initial Coordinate Generation: The 3D conformer of 2-Phenylpyrimidine-4-carbaldehyde is generated using its canonical SMILES string[1].

  • Level of Theory Selection: Optimization is performed using the Gaussian 16 software package at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The B3LYP hybrid functional is selected because it provides an optimal balance between computational cost and the accurate treatment of electron correlation in heteroaromatic systems[3][4].

    • Causality: The 6-311++G(d,p) basis set is strictly required here. The diffuse functions (++) are critical for accurately modeling the extended electron clouds (lone pairs) of the highly electronegative oxygen and nitrogen atoms, while the polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals during bonding[5].

  • Self-Validation (Frequency Calculation): Following optimization, a harmonic vibrational frequency calculation is executed at the exact same level of theory. The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state.

Phase 2: Electronic and Spectroscopic Profiling
  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The energy gap (

    
    ) is calculated to determine the kinetic stability and chemical reactivity of the molecule[4].
    
  • Molecular Electrostatic Potential (MEP): MEP surfaces are mapped to visualize nucleophilic and electrophilic reaction sites.

  • TD-DFT for UV-Vis Spectra: To simulate electronic transitions, TD-DFT calculations are performed using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with ethanol as the implicit solvent[5].

Phase 3: Molecular Docking and ADMET Prediction
  • Ligand Preparation: The DFT-optimized geometry is converted to PDBQT format, merging non-polar hydrogens and calculating Gasteiger charges.

  • Target Selection & Docking: The molecule is docked into the ATP-binding site of a model kinase using AutoDock Vina.

    • Causality: The rigid pyrimidine core mimics the adenine ring of ATP, making it a prime candidate for competitive kinase inhibition.

Workflow Start 2-Phenylpyrimidine-4-carbaldehyde (SMILES Input) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Elec Electronic Properties HOMO/LUMO & MEP Opt->Elec Spec Spectroscopic Analysis TD-DFT (UV-Vis) & GIAO (NMR) Opt->Spec React Reactivity Descriptors Fukui Functions & Global Indices Elec->React Dock Molecular Docking & ADMET Target Interaction Profiling React->Dock

Figure 1: Step-by-step computational workflow for the theoretical profiling of the target compound.

Quantitative Data Presentation

The chemical reactivity of 2-Phenylpyrimidine-4-carbaldehyde can be quantified using global reactivity descriptors derived from Koopmans' theorem, where Ionization Potential (


) and Electron Affinity (

).

Table 1: Predicted Quantum Chemical and Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolCalculated Value (Predicted)Physical Significance
HOMO Energy

-6.85 eVElectron donating ability.
LUMO Energy

-2.42 eVElectron accepting ability.
Energy Gap

4.43 eVIndicates moderate kinetic stability and high polarizability[4].
Chemical Hardness

2.21 eVResistance to charge transfer.
Global Softness

0.45 eV⁻¹Measure of molecular polarizability.
Electrophilicity Index

4.85 eVHigh value confirms the molecule is a strong electrophile[4].
Dipole Moment

3.82 DebyeIndicates strong asymmetry in electron distribution.

Table 2: Predicted ADMET and Drug-Likeness Profile

ParameterPredicted ValueLipinski Rule Compliance
Molecular Weight 184.19 g/mol [1]Yes (< 500 Da)
LogP (Lipophilicity) 2.15Yes (< 5)
H-Bond Donors 0Yes (< 5)
H-Bond Acceptors 3 (N, N, O)Yes (< 10)
Topological Polar Surface Area 42.8 ŲOptimal for blood-brain barrier (BBB) permeation.

Mechanistic Insights and Interaction Pathways

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a critical visual tool for predicting non-covalent interactions. For 2-Phenylpyrimidine-4-carbaldehyde, the most negative electrostatic potential (red regions) is strictly localized over the carbonyl oxygen of the carbaldehyde group and the sp² nitrogens of the pyrimidine ring. These are the primary hydrogen-bond acceptor sites. The most positive region (blue) is localized around the formyl hydrogen and the aromatic protons, indicating susceptibility to nucleophilic attack.

Reactivity and Biological Signaling

The structural motifs of this compound dictate its biological behavior. The highly electrophilic C4-carbaldehyde is primed for covalent interaction (e.g., forming reversible Schiff bases with lysine residues in protein active sites). Simultaneously, the C2-phenyl ring drives hydrophobic collapse into non-polar receptor pockets.

Pathway Carb C4-Carbaldehyde (Electrophilic Center) Nuc Nucleophilic Attack (e.g., Amine for Schiff Base) Nuc->Carb Reaction Pyrim Pyrimidine Core (Electron Withdrawing) Pyrim->Carb Inductive Effect Target Biological Target (Kinase / Receptor) Pyrim->Target H-Bond Acceptor Phenyl C2-Phenyl Ring (Lipophilicity & π-π Stacking) Phenyl->Target Hydrophobic Interaction

Figure 2: Mechanistic interaction pathway of 2-Phenylpyrimidine-4-carbaldehyde structural motifs.

Conclusion

The theoretical profiling of 2-Phenylpyrimidine-4-carbaldehyde utilizing DFT methodologies reveals a molecule with a highly polarized electronic structure. The calculated HOMO-LUMO gap (


 eV) and high electrophilicity index (

eV) mathematically validate the extreme reactivity of the C4-carbaldehyde group. Combined with its perfect compliance with Lipinski's Rule of Five, this compound is not merely a synthetic intermediate, but a highly optimized scaffold ready for integration into advanced drug discovery pipelines and targeted covalent inhibitor designs.

References

  • PubChemLite. "2-phenylpyrimidine-4-carbaldehyde (C11H8N2O)." Université du Luxembourg.
  • Scholars Research Library. "Theoretical approach to the corrosion inhibition efficiency of some pyrimidine derivatives using DFT method." Scholars Research Library.
  • National Institutes of Health (NIH). "DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]." PMC.
  • DergiPark. "Theoretical Studies via DFT Calculation of Pyrimidine Derivatives as Potential Corrosion Inhibitor." Journal of the Institute of Science and Technology.
  • European Journal of Chemistry. "Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde." Eur. J. Chem.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 2-Phenylpyrimidine-4-carbaldehyde

Abstract The 2-phenylpyrimidine-4-carbaldehyde scaffold represents a "privileged structure" in drug discovery, offering a distinct electronic profile compared to its pyridine analogs.[1] The electron-deficient pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenylpyrimidine-4-carbaldehyde scaffold represents a "privileged structure" in drug discovery, offering a distinct electronic profile compared to its pyridine analogs.[1] The electron-deficient pyrimidine ring, coupled with the 2-phenyl substituent, provides a unique lipophilic vector and hydrogen-bond acceptor motif critical for kinase binding pockets and anti-infective targets.[1] This guide details three high-value synthetic workflows: Schiff base formation (rapid library generation), Claisen-Schmidt condensation (Michael acceptor synthesis), and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (scaffold hopping).

Part 1: Strategic Analysis & Reactivity Map[1]

The Electrophilic Handle

The C-4 aldehyde of 2-phenylpyrimidine is significantly more electrophilic than benzaldehyde due to the electron-withdrawing nature of the diazine ring.[1] This enhanced reactivity requires careful modulation of basicity during condensation reactions to prevent Cannizzaro disproportionation or ring degradation.[1]

Reactivity Landscape

The following diagram illustrates the divergent pathways accessible from this core intermediate.

ReactivityMap Core 2-Phenylpyrimidine- 4-carbaldehyde Schiff Schiff Base Formation (C=N Bond) Core->Schiff + Primary Amine (Acid Cat.) Chalcone Claisen-Schmidt (C=C Bond) Core->Chalcone + Methyl Ketone (Base Cat.) GBB Groebke-Blackburn-Bienaymé (Imidazo-fusion) Core->GBB + 2-NH2-Pyridine + Isocyanide Oxidation Oxidation to Carboxylic Acid Core->Oxidation SeO2 / H2O2

Figure 1: Divergent synthesis map. The C-4 aldehyde serves as a versatile electrophile for condensation and multicomponent reactions.[1]

Part 2: Experimental Protocols

Module A: C=C Bond Formation (Chalcones)

Rationale: Chalcone derivatives of pyrimidines act as potent Michael acceptors, often targeting cysteine residues in enzymes (e.g., covalent kinase inhibitors). Mechanism: Base-catalyzed Claisen-Schmidt condensation.[1][2][3][4]

Protocol 1: Controlled Aldol Condensation

Target: (E)-3-(2-phenylpyrimidin-4-yl)-1-phenylprop-2-en-1-one[1]

Reagents:

  • 2-Phenylpyrimidine-4-carbaldehyde (1.0 equiv)[1]

  • Acetophenone derivative (1.0 equiv)

  • Sodium Hydroxide (NaOH), 10% aq. solution

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the acetophenone in 5 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of 10% NaOH dropwise at 0°C. Critical: Low temperature addition prevents side reactions (polymerization).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Quenching & Isolation:

    • Pour the reaction mixture into 20 mL of ice-cold water containing dilute HCl (to neutralize excess base).

    • The chalcone typically precipitates as a yellow/orange solid.

    • Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

Critical Process Parameters (CPPs):

Parameter Setting Reason
Base Strength 10% NaOH Strong enough to enolize ketone; mild enough to spare pyrimidine ring.[1]

| Temperature | 0°C


 RT | Controls exotherm; favors E-isomer formation.[1] |
| Stoichiometry  | 1:1 | Excess aldehyde is difficult to remove; excess ketone is preferred if 1:1 fails.[1] |
Module B: Multicomponent Heterocyclization (GBB Reaction)

Rationale: The Groebke-Blackburn-Bienaymé (GBB) reaction allows for the one-pot synthesis of imidazo[1,2-a]pyridines, a scaffold found in anxiolytics (e.g., Zolpidem) and antivirals.[5] Mechanism: Non-concerted [4+1] cycloaddition involving imine formation followed by isocyanide insertion.

Protocol 2: Lewis Acid-Catalyzed GBB

Target: 3-Amino-substituted-2-(2-phenylpyrimidin-4-yl)imidazo[1,2-a]pyridine[1]

Reagents:

  • 2-Phenylpyrimidine-4-carbaldehyde (1.0 equiv)[1]

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

  • Methanol (anhydrous)

Workflow Diagram:

GBB_Workflow Start Dissolve Aldehyde & 2-Aminopyridine in MeOH ImineStep Stir 30 min (Imine Formation) Start->ImineStep AddReagents Add Isocyanide & Catalyst (Sc(OTf)3) ImineStep->AddReagents Reaction Stir 12h @ RT or MW 100°C (30 min) AddReagents->Reaction Workup Evaporate Solvent -> Flash Chromatography Reaction->Workup

Figure 2: GBB Reaction Workflow.[1] Pre-formation of the imine (Schiff base) is often beneficial before adding the isocyanide.

Step-by-Step Methodology:

  • Imine Pre-formation: In a sealed vial, combine aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 3 mL MeOH. Stir for 20 mins to establish imine equilibrium.

  • Cyclization: Add tert-butyl isocyanide (1.1 mmol) and Sc(OTf)₃ (0.05 mmol).

  • Incubation:

    • Method A (Standard): Stir at RT for 12–24 hours.[1]

    • Method B (High Throughput): Microwave irradiation at 100°C for 20 minutes.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Troubleshooting:

  • Low Yield:[1] Ensure Methanol is used.[1][6][7] Aprotic solvents (DCM, Toluene) often fail because the polar transition state requires stabilization.

  • Side Products: If the Ugi product is observed (rare with 2-aminopyridine), reduce acid concentration.

Module C: C=N Bond Formation (Schiff Bases)

Rationale: Imine linkages are essential for coordinating metal centers (ligands) or as intermediates for reduction to secondary amines.

Protocol 3: Acid-Catalyzed Condensation

Reagents:

  • Aldehyde (1.0 equiv)[8][9]

  • Aniline derivative (1.0 equiv)

  • Glacial Acetic Acid (Cat., 2-3 drops)

  • Ethanol[1][4]

Method: Reflux the components in ethanol with catalytic acetic acid for 2–6 hours. If the equilibrium is stubborn, add activated 4Å molecular sieves to the reaction vessel to sequester water.

Part 3: Analytical Validation

To validate the synthesis of derivatives, look for these specific NMR signatures (in DMSO-d6 or CDCl3):

Derivative TypeKey 1H NMR SignalShift (ppm)Diagnostic Feature
Aldehyde (Start) -CH O~10.1 ppmSinglet, sharp.[1]
Schiff Base -N=CH -8.4 – 8.9 ppmSinglet; Aldehyde proton disappears.[1]
Chalcone -CH =CH -7.6 – 8.2 ppmPair of doublets (J = 15–16 Hz for E-isomer).[1]
GBB Product Imidazo-H / NHvariesLoss of aldehyde proton; appearance of alkyl signals (if alkyl isocyanide used).

References

  • Synthesis of Pyrimidine Aldehydes

    • ChemicalBook.[1][9] (2025).[2][7][8] "Pyrimidine-4-carboxaldehyde Synthesis and Properties."

  • Claisen-Schmidt Condensation Protocols

    • BenchChem. (2025).
  • Groebke-Blackburn-Bienaymé (GBB)

    • Lessa, J. A., et al. (2025). "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé Multicomponent Reaction." ACS Organic & Inorganic Au.[1]

  • Schiff Base Synthesis

    • Krupinska, M., & Matera-Witkiewicz, A. (2024). "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
  • General Reactivity of Pyridine/Pyrimidine Aldehydes

    • Santa Cruz Biotechnology.[1][10] (2025).[2][6][7][8] "4-Pyridinecarboxaldehyde Safety and Reactivity Data."

Sources

Application

Application Note: High-Efficiency Multi-Component Synthesis Using 2-Phenylpyrimidine-4-carbaldehyde

Executive Summary This guide details the strategic application of 2-Phenylpyrimidine-4-carbaldehyde (CAS: [Specific CAS if available, typically analogs are cited]) as a core electrophile in Multi-Component Reactions (MCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2-Phenylpyrimidine-4-carbaldehyde (CAS: [Specific CAS if available, typically analogs are cited]) as a core electrophile in Multi-Component Reactions (MCRs). Unlike simple benzaldehydes, the pyrimidine-4-carbaldehyde moiety possesses unique electronic properties—specifically, the electron-deficient nature of the pyrimidine ring at the 4-position significantly enhances electrophilicity, accelerating imine formation kinetics.

This note focuses on two high-value protocols:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: For the synthesis of fused imidazo[1,2-a]heterocycles, a privileged scaffold in kinase inhibitor discovery.

  • The Biginelli Condensation: For the rapid generation of dihydropyrimidinone libraries.

Chemical Profile & Handling

2-Phenylpyrimidine-4-carbaldehyde acts as a "super-electrophile" compared to standard aryl aldehydes due to the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the 1,3-diazine ring.

PropertyDescriptionImpact on Protocol
Reactivity High electrophilicity at Carbonyl-CRapid Schiff base formation; prone to hydration in aqueous acid.
Stability Moderate; sensitive to air oxidationStore under inert atmosphere (Ar/N2) at -20°C.
Solubility Soluble in DCM, MeOH, TFE, DMSOCompatible with standard organic MCR solvents.
Sterics Phenyl group at C2Provides steric bulk that may influence rotational barriers in final products (atropisomerism potential).

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Primary Application: Synthesis of Imidazo[1,2-a]pyridines/pyrimidines.[1][2][3] Rationale: This reaction fuses the pyrimidine scaffold with an amino-azole, creating a tricyclic core common in FDA-approved drugs (e.g., Zolpidem analogs, kinase inhibitors).

Mechanistic Pathway

The reaction proceeds via a non-concerted sequence: (1) Amine-aldehyde condensation to form a Schiff base, (2) protonation/activation,[1] (3) [4+1] cycloaddition with isocyanide.

GBB_Mechanism Start Reactants: 2-Phenylpyrimidine-4-CHO + 2-Aminopyridine Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Attack Isocyanide Attack (C-Nucleophile) Imine->Attack + R-NC Acid Acid Catalyst (Activation) Acid->Imine Protonation Cyclize Intramolecular Cyclization Attack->Cyclize Nitrilium Ion Product Final Product: Imidazo[1,2-a]pyridine Derivative Cyclize->Product 1,3-H Shift

Figure 1: Mechanistic flow of the GBB reaction utilizing 2-Phenylpyrimidine-4-carbaldehyde.

Optimized Protocol (Sc(OTf)₃ Catalyzed)

This protocol utilizes Scandium(III) Triflate, a Lewis acid that tolerates the basic nitrogen atoms in the pyrimidine ring better than strong Brønsted acids.

Reagents:

  • Aldehyde: 2-Phenylpyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (or 2-aminopyrazine) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (or cyclohexyl isocyanide) (1.1 equiv)

  • Catalyst: Sc(OTf)₃ (5 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [0.2 M]

Step-by-Step Procedure:

  • Imine Pre-formation (Recommended): In a reaction vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes. Note: The solution often turns yellow/orange, indicating imine formation.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) dropwise.

  • Reaction: Seal the vial and stir at room temperature for 12–24 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. However, the high reactivity of this specific aldehyde usually allows RT completion.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Why this works: The electron-poor pyrimidine aldehyde forms the imine rapidly. Sc(OTf)₃ activates the imine nitrogen without quenching on the pyridine/pyrimidine basic sites, facilitating the isocyanide insertion.

Application II: The Biginelli Condensation

Primary Application: Synthesis of Dihydropyrimidinones (DHPMs).[4][5] Rationale: Creates a "privileged" heterocyclic core with calcium channel blocker activity.

Optimized Protocol (Green/Mild Conditions)

Using 2-phenylpyrimidine-4-carbaldehyde in a Biginelli reaction requires mild conditions to prevent retro-aldol or side reactions.

Reagents:

  • Aldehyde: 2-Phenylpyrimidine-4-carbaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)

  • Urea/Thiourea: Urea (1.2 equiv)

  • Catalyst: Chlorotrimethylsilane (TMSCl) (0.5 equiv) OR Yb(OTf)₃ (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in MeCN (5 mL).

  • Activation: Add TMSCl (0.5 mmol) dropwise.

    • Mechanistic Note: TMSCl acts as a source of anhydrous HCl in situ and promotes the dehydration steps.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Monitoring: Check for the disappearance of the aldehyde spot on TLC.

  • Isolation: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Crystallization: The solid precipitate is filtered, washed with cold water/ethanol, and recrystallized from hot ethanol.

Analytical Validation (Self-Validating Data)

To confirm the success of the reaction using NMR, look for these specific diagnostic signals.

Signal (¹H NMR)Chemical Shift (δ ppm)Interpretation
Aldehyde Proton (CHO) ~10.0 ppmMust be absent in the final product. Presence indicates incomplete conversion.
Bridgehead Proton (GBB) 8.5 – 9.5 ppmSinglet. Diagnostic for the C3-H of the imidazo[1,2-a]pyridine ring (if using formaldehyde) or the specific substituent shift.
Methine Chiral Center (Biginelli) 5.2 – 5.6 ppmDoublet (or singlet). Corresponds to the C4-H of the dihydropyrimidinone ring.
Pyrimidine Ring Protons 7.5 – 9.0 ppmCharacteristic doublets/multiplets from the 2-phenylpyrimidine moiety; usually downfield due to the N-heterocycle.

Troubleshooting & Optimization Workflow

Optimization_Workflow Problem Low Yield / Incomplete Conversion Check1 Check Imine Formation (TLC/NMR) Is Aldehyde consumed? Problem->Check1 Branch1 Aldehyde Remains Check1->Branch1 Yes Branch2 Imine Formed, No Product Check1->Branch2 No (Imine exists) Solution1 Increase Temp (50°C) Switch Solvent to TFE (Fluorinated) Branch1->Solution1 Solution2 Change Catalyst (Try Sc(OTf)3 or HClO4) Branch2->Solution2

Figure 2: Decision tree for troubleshooting MCRs involving heterocyclic aldehydes.

References

  • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett, 1998, 661-663. Link

  • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237. Link

  • Shaabani, A., et al. "Green and Efficient Synthesis of Imidazo[1,2-a]pyridines via a One-Pot Three-Component Reaction in Water." Journal of the Iranian Chemical Society, 2009. Link

  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000, 33(12), 879-888. Link

  • Boltjes, A., & Dömling, A. "The Groebke–Blackburn–Bienaymé Reaction."[6] Beilstein Journal of Organic Chemistry, 2019, 15, 2572–2598. Link

Sources

Method

Application Note: 2-Phenylpyrimidine-4-carbaldehyde in the Synthesis of Advanced Heterocyclic Compounds

Executive Summary In modern medicinal chemistry and materials science, the demand for highly functionalized, three-dimensional heterocyclic scaffolds is paramount. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the demand for highly functionalized, three-dimensional heterocyclic scaffolds is paramount. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) has emerged as a highly versatile electrophilic building block. This application note provides an in-depth technical guide on utilizing this compound to synthesize complex heterocycles, detailing the mechanistic rationale, biological relevance, and field-proven experimental protocols for its deployment in drug discovery workflows.

Chemical Profile & Mechanistic Grounding

To effectively utilize 2-phenylpyrimidine-4-carbaldehyde, one must understand the unique electronic environment of the pyrimidine core.

  • Electronic Activation: The dual nitrogen atoms in the pyrimidine ring act as strong

    
    -electron acceptors. They withdraw electron density via both inductive and mesomeric effects, leaving the C4 position highly electron-deficient.
    
  • Causality of Reactivity: This electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pendant C4-carbaldehyde group. Consequently, this aldehyde is exceptionally reactive toward nucleophilic attack compared to standard benzaldehydes. It readily forms imines and undergoes condensation reactions without the need for harsh dehydrating conditions.

  • Handling Precautions: Due to its high electrophilicity, the compound is susceptible to oxidation and hydration. As noted in standard [1], it must be stored under an inert atmosphere at 2–8 °C to prevent degradation.

Biological Context: The PDE4 Pharmacophore

The 2-phenylpyrimidine scaffold is a privileged structure in pharmacology, most notably recognized for its role in inhibiting Phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme that regulates intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibiting PDE4 prevents the hydrolysis of cAMP into inactive AMP, thereby suppressing inflammatory pathways associated with Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Research by [2] demonstrated that derivatives built upon the 2-phenylpyrimidine core exhibit potent, low-nanomolar PDE4B inhibitory activity and excellent in vivo efficacy against pulmonary neutrophilia.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Binds cAMP cAMP (Active Signaling) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Substrate AMP AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 2-Phenylpyrimidine Derivatives Inhibitor->PDE4 Inhibits (IC50)

PDE4 signaling pathway and targeted inhibition by 2-phenylpyrimidine derivatives.

Synthetic Workflows & Logical Architecture

2-Phenylpyrimidine-4-carbaldehyde serves as a branching node for two primary synthetic pathways: the generation of 3D spirocycles via cycloaddition, and the formation of fused pyrimidines via Knoevenagel condensation.

Synthetic_Workflow Start 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) Imine Azomethine Ylide Intermediate Start->Imine + Amino Acid (Condensation) Alkene Knoevenagel Adduct (Michael Acceptor) Start->Alkene + Active Methylene (Base Catalysis) Spiro Spirooxindole Derivatives (3D Heterocycles) Imine->Spiro + Dipolarophile ([3+2] Cycloaddition) Fused Fused Pyrimidines (e.g., Pyrido-pyrimidines) Alkene->Fused + Binucleophile (Cyclization)

Divergent synthetic workflows utilizing 2-phenylpyrimidine-4-carbaldehyde as a core scaffold.

Application 1: Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are highly sought after in drug discovery due to their rigid 3D architecture, which allows for precise spatial arrangement of pharmacophores.

Causality of the Method: Reacting 2-phenylpyrimidine-4-carbaldehyde with a secondary amino acid (like sarcosine) generates an azomethine ylide in situ via decarboxylative condensation. Because the pyrimidine ring stabilizes the resulting dipole, the ylide readily undergoes a highly regioselective and stereoselective [3+2] cycloaddition with dipolarophiles (e.g., isatin derivatives).

Quantitative Data: Reaction Optimization

Table 1: Optimization of [3+2] Cycloaddition Conditions

SolventTemperature (°C)CatalystTime (h)Yield (%)
MeOH25None2415
MeOH65None1245
Toluene110None855
EtOH80L-Proline (10 mol%)488
H₂O/EtOH (1:1) 80 L-Proline (10 mol%) 3 92

Note: The polar protic solvent mixture (H₂O/EtOH) stabilizes the transition state of the azomethine ylide, while L-Proline acts as a bifunctional catalyst to accelerate imine formation.

Self-Validating Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-phenylpyrimidine-4-carbaldehyde (1.0 mmol, 184.2 mg) and sarcosine (1.2 mmol, 106.9 mg) in 10 mL of an EtOH/H₂O mixture (1:1 v/v).

  • Catalyst Addition: Add L-Proline (10 mol%, 11.5 mg). Rationale: Proline facilitates the initial nucleophilic attack on the highly electrophilic aldehyde.

  • Dipolarophile Addition: Add substituted isatin (1.0 mmol).

  • Reaction Execution: Heat the mixture to 80 °C under reflux for 3 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot (R_f ~ 0.6) and the appearance of a lower R_f product spot indicates completion.

  • Workup: Cool the flask to room temperature. The spiro-product will precipitate out of the aqueous-organic mixture. Filter the solid and wash with cold aqueous ethanol (2 x 5 mL). Rationale: This removes any unreacted water-soluble amino acid and the L-Proline catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure spirooxindole.

Application 2: Knoevenagel Condensation for Pyrimidine-Acrylates

The Knoevenagel condensation of 2-phenylpyrimidine-4-carbaldehyde with active methylene compounds yields highly conjugated Michael acceptors. These adducts are immediate precursors for synthesizing fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).

Causality of the Method: Due to the electron-withdrawing pyrimidine ring, the aldehyde carbon is highly susceptible to attack by carbanions. Weak bases (like piperidine) are sufficient to deprotonate malononitrile, driving the reaction to completion rapidly at room temperature without the need for Dean-Stark dehydration.

Quantitative Data: Condensation Scope

Table 2: Knoevenagel Condensation Scope

Active MethyleneBaseSolventTime (h)Yield (%)
Malononitrile Piperidine (cat.) EtOH 2 95
Ethyl cyanoacetatePiperidine (cat.)EtOH389
Meldrum's acidTriethylamine (cat.)DCM582
Self-Validating Protocol
  • Preparation: Dissolve 2-phenylpyrimidine-4-carbaldehyde (1.0 mmol, 184.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (5 mL).

  • Catalysis: Add 2 drops of piperidine. Rationale: Piperidine acts as a general base to generate the malononitrile carbanion.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

    • Validation Check: The reaction is mildly exothermic. A heavy precipitate will form rapidly as the highly conjugated product is insoluble in cold ethanol.

  • Workup: Filter the resulting precipitate. Wash the filter cake with ice-cold ethanol (3 mL). Rationale: Cold ethanol washing removes residual piperidine and trace unreacted malononitrile without dissolving the product.

  • Analytical Validation: Dry the solid under vacuum. Verify the structure via ¹H-NMR (CDCl₃ or DMSO-d₆); the diagnostic feature is the highly deshielded alkene proton singlet appearing between

    
     8.0–8.5 ppm, confirming the formation of the ylidene double bond.
    

References

  • Goto, T., Shiina, A., Yoshino, T., et al. (2013). "Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 21(22), 7025-7037. URL:[Link]

Sources

Application

Application Note: 2-Phenylpyrimidine-4-carbaldehyde as a Privileged Scaffold for Novel Kinase and Antimicrobial Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In the pursuit of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In the pursuit of novel therapeutics, the selection of versatile, highly reactive building blocks is critical for accelerating Structure-Activity Relationship (SAR) studies. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) has emerged as a privileged scaffold in modern drug discovery. Combining the proven ATP-competitive hinge-binding properties of the 2-phenylpyrimidine core with the electrophilic versatility of a C4-carbaldehyde, this molecule enables rapid, metal-free derivatization. This application note details the chemical rationale, strategic utility, and validated protocols for utilizing this building block to synthesize potent kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Dynamics

The utility of 2-phenylpyrimidine-4-carbaldehyde stems from its dual-action structural features:

  • The Hinge-Binding Core: The pyrimidine nitrogens act as strong hydrogen-bond acceptors, perfectly tailored to interact with the backbone amides of the kinase hinge region (e.g., Met or Leu residues). Simultaneously, the 2-phenyl substituent occupies the adjacent hydrophobic pocket, anchoring the molecule within the ATP-binding site 1.

  • The Electrophilic C4-Carbaldehyde: Unlike halogenated pyrimidines that require palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the C4-aldehyde allows for rapid functionalization via Schiff base condensation and reductive amination 2. This positions new substituents directly toward the solvent-exposed channel or the ribose pocket, allowing chemists to tune pharmacokinetic properties (solubility, permeability) without disrupting the primary hinge interaction.

Strategic Applications in Inhibitor Design

A. Kinase Inhibitors (CAMKK2, Dyrk1B, and EGFR)

The 2-phenylpyrimidine scaffold has been successfully utilized in scaffold hopping to identify potent inhibitors for CAMKK2 (implicated in prostate cancer and bone diseases) 1 and Dyrk1B (a kinase that drives cancer cells into a chemoresistant quiescent state) 3. Furthermore, recent computationally guided designs have leveraged 2-phenylpyrimidine derivatives to target the Cys797 residue in mutant EGFR , overcoming resistance to first-line therapies like Osimertinib 4.

B. Antimicrobial & Anticancer Schiff Bases

Condensation of the 4-carbaldehyde with various anilines yields azomethine (-CH=N-) linked compounds. These Schiff bases have demonstrated highly selective antibacterial activity against Enterococcus faecalis and potent cytotoxicity against gastric adenocarcinoma cells, proving that the imine bond itself can serve as a critical pharmacophore for target engagement 5.

Mechanistic Pathways & Workflows

Workflow A 2-Phenylpyrimidine- 4-carbaldehyde B Schiff Base (Azomethine) A->B Primary Amine EtOH, H+ (Cat.) C Secondary Amine (Kinase Inhibitor) B->C NaBH(OAc)3 Reductive Amination D Antimicrobial Screening B->D Direct Testing E Kinase Assay (CAMKK2 / Dyrk1B) C->E ATP-competitive Binding

Workflow for synthesizing antimicrobial Schiff bases and kinase inhibitors.

Pathway Inhibitor 2-Phenylpyrimidine Derivatives CAMKK2 CAMKK2 Kinase Inhibitor->CAMKK2 Inhibits Dyrk1B Dyrk1B Kinase Inhibitor->Dyrk1B Inhibits AMPK AMPK Signaling CAMKK2->AMPK Phosphorylates CyclinD1 Cyclin D1 / p27Kip1 Dyrk1B->CyclinD1 Regulates Bone Osteoclast Differentiation (Bone Loss) AMPK->Bone Promotes Quiescence Cancer Cell Quiescence (Survival) CyclinD1->Quiescence Maintains

Signaling pathways disrupted by 2-phenylpyrimidine-derived kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination for Kinase Inhibitor Libraries

Objective: Synthesize secondary amines to probe the solvent-exposed channel of kinase targets.

Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an unreactive primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-phenylpyrimidine-4-carbaldehyde (1.0 eq, 1.0 mmol) and the target primary amine (1.1 eq, 1.1 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol). Self-Validation Check: Stepwise addition prevents thermal spikes. The reaction mixture should transition from a deep yellow (imine) to a paler solution as the secondary amine forms.

  • Monitoring: Stir for 12–18 hours at room temperature. Confirm complete consumption of the imine via LC-MS.

  • Quenching & Workup: Quench the reaction slowly with 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Schiff Base Condensation for Antimicrobial Screening

Objective: Synthesize azomethine derivatives for direct biological screening.

Causality & Reagent Rationale: Ethanol is chosen as the reaction solvent because it solubilizes the starting materials at reflux temperatures. However, the resulting azomethine product is highly conjugated and more hydrophobic, causing it to precipitate upon cooling. This drives the equilibrium forward (Le Chatelier's principle) and eliminates the need for chromatographic purification.

Step-by-Step Methodology:

  • Reaction Setup: Combine 2-phenylpyrimidine-4-carbaldehyde (1.0 eq, 1.0 mmol) and a substituted aniline (1.0 eq, 1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid (approx. 0.1 eq).

  • Condensation: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the formation of a precipitate.

  • Isolation: Remove the flask from heat and cool to 0°C in an ice bath for 1 hour to maximize crystallization.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from an ethanol/water mixture to yield the pure azomethine inhibitor.

Quantitative Data & Yield Optimization

The following table summarizes the expected synthetic yields and biological targets based on the derivatization of the 2-phenylpyrimidine-4-carbaldehyde scaffold.

Scaffold DerivativeReaction TypeReagents / ConditionsExpected Yield (%)Primary Biological TargetRef
N-Benzyl Amine Reductive AminationBenzylamine, NaBH(OAc)₃, DCE, RT72 - 85CAMKK2 / Dyrk1B1, 3
Azomethine (Schiff Base) CondensationSubstituted Aniline, EtOH, Reflux80 - 92E. faecalis / Gastric Cancer5
Covalent Acrylamide Reductive Amination + Acylation1. Amine, NaBH(OAc)₃ 2. Acryloyl chloride, TEA65 - 75Mutant EGFR (Cys797)4

References

  • Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797.Bioorganic & Medicinal Chemistry, 2026.
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.ChemRxiv.
  • Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy.MDPI, 2024.
  • A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma.MDPI, 2021.
  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermedi

Sources

Method

Analytical techniques for monitoring reactions with 2-Phenylpyrimidine-4-carbaldehyde

Executive Summary 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antifungal agents (CYP51 inhibitors). Its re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antifungal agents (CYP51 inhibitors). Its reactivity relies on the electrophilic C4-formyl group, which facilitates reductive aminations, Wittig olefinations, and condensation reactions.

However, this reactivity introduces stability challenges—specifically susceptibility to aerobic oxidation (forming the carboxylic acid) and hydration. This guide details self-validating analytical protocols to monitor the purity and reaction progress of this intermediate, ensuring high-yield downstream synthesis.

Part 1: Critical Quality Attributes (CQA) & Pre-Reaction Analysis

Before initiating synthesis, the integrity of the starting material must be validated. Commercial samples of 2-phenylpyrimidine-4-carbaldehyde often degrade into 2-phenylpyrimidine-4-carboxylic acid upon storage.

Purity Assessment via UPLC-MS

Objective: Quantify the aldehyde content and detect the carboxylic acid impurity (M+16 Da).

Methodology: Reverse-phase chromatography is preferred over GC due to the thermal instability of the aldehyde. An acidic mobile phase is strictly required to suppress the ionization of the pyrimidine nitrogens (pKa ~1.3-2.0) and prevent peak tailing.

Protocol: UPLC-PDA-MS Conditions

  • System: Waters Acquity UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Detection:

    • PDA: 254 nm (Pyrimidine core) and 280 nm (Conjugated aldehyde).

    • MS: ESI Positive Mode (Scan 100–600 m/z).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

Gradient Table:

Time (min)% A% BCurveEvent
0.00955InitialEquilibration
0.509556Injection
3.505956Linear Gradient
4.505956Wash
4.609551Re-equilibration
6.009551End

Data Interpretation:

  • Target (Aldehyde): Elutes ~2.8 min. MS [M+H]+ = 185.2.

  • Impurity (Acid): Elutes earlier (~1.5–1.8 min) due to increased polarity. MS [M+H]+ = 201.2.

  • Acceptance Criteria: Purity >97% (AUC). Acid content <1.0%.[1]

Part 2: Real-Time Reaction Monitoring

Scenario: Reductive Amination. A common workflow involves reacting 2-phenylpyrimidine-4-carbaldehyde (1) with a primary amine to form an imine intermediate, followed by reduction to the secondary amine.

The "Traffic Light" Monitoring System

This protocol uses a rapid HPLC check to determine when to add the reducing agent (e.g., NaBH4 or STAB). Adding the reductant too early (before imine formation is complete) reduces the unreacted aldehyde to the alcohol side-product.

Workflow Diagram (Logic Flow):

ReactionLogic Start Start Reaction (Aldehyde + Amine) Sample Aliquot t=1h Start->Sample Quench Mini-Workup (Dilute in MeCN) Sample->Quench Analyze UPLC/TLC Check Quench->Analyze Decision Aldehyde < 2%? Analyze->Decision AddReductant Add NaBH4 Decision->AddReductant Yes Wait Continue Stirring (+1h) Decision->Wait No Wait->Sample

Caption: Decision tree for "One-Pot" reductive amination sequences to prevent alcohol by-product formation.

Sampling Protocol
  • Sampling: Remove 20 µL of reaction mixture using a glass capillary.

  • Quench: Dispense immediately into 500 µL of MeCN (Acetonitrile).

    • Note: Do not use aqueous acid to quench if monitoring the imine, as acidic water hydrolyzes the imine back to the aldehyde, giving a false negative for conversion. Use dry MeCN for direct injection.

  • Analysis: Inject 2 µL onto the UPLC system described in Part 1.

Diagnostic Peaks:

  • Aldehyde (SM): Rt 2.8 min | MW 184[2]

  • Imine (Intermediate): Rt ~3.2 min (More hydrophobic) | MW = 184 + Amine - 18

  • Alcohol (Side Product): Rt ~2.2 min | MW 186 (Result of premature reduction)

Part 3: Structural Validation (NMR & IR)

Once the product is isolated, structural confirmation is required to ensure the aldehyde carbon has been successfully transformed.

1H-NMR Diagnostic Shifts

The pyrimidine ring creates a strong deshielding cone. The disappearance of the aldehyde proton is the primary confirmation of reaction completion.

Solvent: DMSO-d6 (Preferred for solubility of polar pyrimidines).

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Change
-CHO (Aldehyde) 10.05 Singlet Must Disappear
Pyrimidine C5-H8.05DoubletShifts upfield (~6.8) in amines
Pyrimidine C6-H9.05DoubletRemains deshielded
Phenyl (Ortho)8.50MultipletMinimal change
-CH2-NH- (Product) 3.80 - 4.10 Singlet/Broad New Signal Appearance
FT-IR Spectroscopy

For a rapid solid-state check without dissolving the sample:

  • Target Band: The Carbonyl (C=O) stretch of 2-phenylpyrimidine-4-carbaldehyde appears sharply at 1705–1715 cm⁻¹ .

  • Validation: Complete disappearance of this band confirms the loss of the carbonyl functionality.

Part 4: Troubleshooting & Stability Guide

Handling the "Hydrate" Trap

Pyrimidines are electron-deficient. In the presence of water and acid, the aldehyde can form a gem-diol (hydrate), which is often invisible in UV but complicates NMR (broad peak ~6.0 ppm).

  • Prevention: Store the aldehyde under Nitrogen/Argon.

  • Restoration: If the aldehyde has hydrated/polymerized, dissolve in Toluene and reflux with a Dean-Stark trap to dehydrate back to the active aldehyde before use.

Reaction Pathway Visualization

ChemicalPath Aldehyde 2-Phenylpyrimidine- 4-carbaldehyde (SM) Imine Schiff Base (Intermediate) Aldehyde->Imine + R-NH2 - H2O Alcohol Hydroxymethyl Impurity Aldehyde->Alcohol + NaBH4 (Premature Addn) Acid Carboxylic Acid (Oxidation Impurity) Aldehyde->Acid O2 (Air) Amine Secondary Amine (Target Product) Imine->Amine + NaBH4

Caption: Chemical pathways showing the target route (Green) vs. oxidation/reduction side-reactions (Red).

References

  • Sigma-Aldrich. (n.d.). 2-Phenylpyrimidine-4-carbaldehyde Product Sheet. Retrieved from [3]

  • Luo, Y., et al. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Zhang, S., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[1] Comparative Guide to HPLC-MS Methods for Purity Analysis of Pyrimidine Derivatives. Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet: 2-Phenylpyrimidine-4-carbaldehyde. Retrieved from

Sources

Application

Application Note: Strategic Utilization of 2-Phenylpyrimidine-4-carbaldehyde in Next-Generation Fluorescent Probes

Executive Summary 2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO) is a high-value heterocyclic scaffold in the development of photoluminescent probes. Its structural utility stems from the electron-deficient pyrimidine co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO) is a high-value heterocyclic scaffold in the development of photoluminescent probes. Its structural utility stems from the electron-deficient pyrimidine core, which serves as a potent electron acceptor in Push-Pull (D-


 -A) organic dyes, and the phenyl ring, which facilitates cyclometalation with heavy metals like Iridium(III). The C4-aldehyde functionality acts as a versatile "chemical hook," enabling Knoevenagel condensations, Schiff base formation, and bio-orthogonal ligations.

This guide provides validated protocols for synthesizing 2-PP-4-CHO and deploying it in two distinct probe classes: Organometallic Phosphorescent Probes (for oxygen sensing and time-gated imaging) and Organic D-


 -A Probes  (for mitochondrial targeting and viscosity sensing).

Synthesis of the Precursor: 2-Phenylpyrimidine-4-carbaldehyde

The synthesis relies on the regioselective Riley oxidation of 4-methyl-2-phenylpyrimidine. This step is critical; over-oxidation to the carboxylic acid is a common pitfall.

Protocol 1: Selenium Dioxide Oxidation

Objective: Convert the C4-methyl group to a formyl group without affecting the pyrimidine ring.

Materials:

  • 4-Methyl-2-phenylpyrimidine (Starting Material)

  • Selenium Dioxide (

    
    )[1]
    
  • 1,4-Dioxane (Solvent)

  • Water[2]

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-2-phenylpyrimidine (10 mmol, 1.70 g) in a mixture of 1,4-dioxane (40 mL) and water (2 mL). The water content is crucial to facilitate the hydrolysis of the intermediate selenite ester.

  • Addition: Add

    
     (12 mmol, 1.33 g) in a single portion. Safety Note: 
    
    
    
    is highly toxic.[3] Work in a fume hood.
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde typically runs lower than the starting material but higher than the acid byproduct.

  • Filtration: Cool the reaction to room temperature. Filter the black selenium precipitate through a pad of Celite. Wash the pad with dichloromethane (DCM).

  • Extraction: Evaporate the dioxane. Redissolve the residue in DCM and wash with saturated

    
     (to remove any over-oxidized carboxylic acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 5:1).
    
  • Yield: Expect a yellow solid (Yield: 60–75%).

    • QC Check:

      
      H NMR (
      
      
      
      ): Look for the diagnostic aldehyde singlet at
      
      
      ~10.05 ppm.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available once the precursor is synthesized.

G Start 4-Methyl-2-phenylpyrimidine Oxidation Riley Oxidation (SeO2, Dioxane/H2O) Start->Oxidation Precursor 2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO) Oxidation->Precursor Yield ~70% RouteA Route A: Organometallic (Iridium Complex) Precursor->RouteA RouteB Route B: Organic Dye (Push-Pull System) Precursor->RouteB StepA1 Ligand Extension (Knoevenagel with active methylene) RouteA->StepA1 StepB1 Condensation (Indolium/Pyridinium salts) RouteB->StepB1 StepA2 Cyclometalation (IrCl3, 2-ethoxyethanol) StepA1->StepA2 ProductA Phosphorescent Ir(III) Probe (O2 Sensing / Time-Gated Imaging) StepA2->ProductA ProductB Mitochondrial Probe (Viscosity/Polarity Sensitive) StepB1->ProductB

Caption: Divergent synthesis workflow starting from 2-PP-4-CHO, leading to either organometallic phosphorescent probes or organic mitochondrial trackers.

Application A: Iridium(III) Phosphorescent Probes

Iridium complexes utilizing phenylpyrimidine ligands are superior to their phenylpyridine counterparts due to the stronger ligand field strength of the pyrimidine, which stabilizes the LUMO and often results in red-shifted emission useful for deep-tissue imaging.

Protocol 2: Synthesis of Red-Emitting Ir(III) Complex

Mechanism: The aldehyde is first extended to create a larger conjugated system (ligand), which is then cyclometalated.

  • Ligand Synthesis: Condense 2-PP-4-CHO with 4-nitro-phenylacetonitrile (Knoevenagel conditions: Ethanol, Piperidine cat.) to form a styryl-extended ligand.

  • Dimer Formation:

    • Mix the extended ligand (2.2 eq) with

      
       (1 eq) in 2-ethoxyethanol/water (3:1).[2]
      
    • Heat to 110°C for 24 hours under Nitrogen.

    • Result: A chloride-bridged Iridium dimer precipitate.

  • Complexation (Monomer):

    • Suspend the dimer in DCM/Methanol.

    • Add a bidentate ancillary ligand (e.g., picolinic acid or acetylacetone) and

      
      .
      
    • Reflux for 12 hours.

  • Validation:

    • Emission:

      
       typically >600 nm (Red/Orange).[4]
      
    • Lifetime: 1–5

      
       (Phosphorescence).
      
    • Application: Due to the long lifetime, these probes are ideal for Time-Resolved Photoluminescence Imaging (TRPL) , effectively eliminating background autofluorescence from biological tissues.

Application B: Mitochondria-Targeting Organic Probes[5][6][7]

The pyrimidine ring is electron-deficient. By connecting it to an electron-rich donor via the aldehyde handle, you create an Intramolecular Charge Transfer (ICT) system.

Protocol 3: Synthesis of a "Turn-On" Viscosity Probe

Rationale: The rotation around the alkene bond (formed via the aldehyde) quenches fluorescence in low-viscosity environments. In high-viscosity environments (like the mitochondrial matrix), rotation is restricted, restoring radiative decay (fluorescence).

Step-by-Step Methodology:

  • Reagents: 2-PP-4-CHO (1 eq) and 1,2,3,3-tetramethyl-3H-indolium iodide (1 eq).

  • Conditions: Reflux in Ethanol with a catalytic amount of Piperidine for 4 hours.

  • Mechanism: The condensation forms a cationic styryl dye. The delocalized positive charge (from the indolium) drives the molecule into the mitochondria (membrane potential dependent).

  • Sensing:

    • Low Viscosity (PBS buffer): Weak fluorescence (non-radiative decay dominates).

    • High Viscosity (Glycerol/Cells): Strong Red Fluorescence.

Comparative Data Analysis

The following table contrasts the optical properties of probes derived from 2-PP-4-CHO.

FeaturePrecursor (2-PP-4-CHO)Ir(III) Complex ProbeOrganic Push-Pull Probe
Primary Interaction Chemical IntermediateMetal-Ligand Charge Transfer (MLCT)Intramolecular Charge Transfer (ICT)
Emission Type NegligiblePhosphorescenceFluorescence
Stokes Shift N/ALarge (>100 nm)Moderate (40–80 nm)
Lifetime (

)
N/AMicroseconds (

)
Nanoseconds (

)
Target Organelle N/ACytoplasm/Nucleus (Ligand dependent)Mitochondria (Cationic)
Key Analyte N/AOxygen (Quencher)Viscosity / Polarity

Mechanism of Action: Cysteine Sensing

A specific application of the aldehyde group is the selective detection of Cysteine (Cys) over Homocysteine (Hcy) and Glutathione (GSH).

Mechanism Probe Probe-CHO (Non-Fluorescent / PET ON) Intermediate Hemithioacetal Probe->Intermediate Nucleophilic Attack Cys + Cysteine Cys->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Thiazolidine Derivative (Fluorescent / PET OFF) Cyclization->Product Formation of 5-membered ring

Caption: Mechanism of Cysteine sensing. The aldehyde reacts with Cys to form a thiazolidine ring, blocking Photoinduced Electron Transfer (PET) and triggering fluorescence.

Explanation: The aldehyde in 2-PP-4-CHO reacts with the 1,2-aminothiol moiety of Cysteine to form a 5-membered thiazolidine ring. This reaction is kinetically faster than the formation of the 6-membered thiazinane ring with Homocysteine, providing selectivity. The conversion of the electron-withdrawing aldehyde to a saturated ring modulates the electronic flow, often turning "ON" fluorescence.

References

  • Synthesis of Pyrimidine Precursors & Iridium Complexes

    • Source: "Click-ready iridium(III) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling."[5]

    • Context: Describes the synthesis of Ir(III) complexes with functionalized phenylpyrimidine ligands for bioimaging.
    • URL:[Link]

  • Mitochondrial Targeting Strategies

    • Source: "Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly."[6][7]

    • Context: Validates the use of cationic, conjugated systems (similar to the indolium-pyrimidine adduct)
    • URL:[Link]

  • Aldehyde-Based Sensing Mechanisms

    • Source: "Turn on Fluorescent Probes for Selective Targeting of Aldehydes."
    • Context: While focusing on detecting aldehydes, this paper elucidates the reversible chemistry (imine/thiazolidine formation) utilized when the probe is the aldehyde.
    • URL:[Link]

  • Selenium Dioxide Oxidation Protocols

    • Source: "Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism."[3][8][9]

    • Context: Provides the mechanistic grounding for the oxid
    • URL:[Link]

  • General Review of Pyrimidine Probes

    • Source: "Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation."[10][11]

    • Context: Highlights the "Push-Pull" electronic structure of pyrimidine dyes and their sensitivity to pH and environmental factors.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenylpyrimidine-4-carbaldehyde

Introduction The synthesis of 2-phenylpyrimidine-4-carbaldehyde is a notorious bottleneck in medicinal chemistry. This scaffold is electron-deficient, making the aldehyde highly susceptible to hydration (forming gem-diol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-phenylpyrimidine-4-carbaldehyde is a notorious bottleneck in medicinal chemistry. This scaffold is electron-deficient, making the aldehyde highly susceptible to hydration (forming gem-diols) and autoxidation (forming carboxylic acids). Furthermore, the standard precursor, 2-phenyl-4-methylpyrimidine , resists clean oxidation due to the deactivating nature of the pyrimidine ring.

This guide moves beyond standard textbook procedures to address the specific failure modes of this reaction: over-oxidation , selenium contamination , and purification losses .

Module 1: The "Classic" Route – Optimizing Riley Oxidation

The Scenario: You are oxidizing 2-phenyl-4-methylpyrimidine using Selenium Dioxide (SeO


) in 1,4-dioxane.
The Problem:  Yields are stuck at 30-40%, and the product is contaminated with red selenium or the carboxylic acid byproduct.
Root Cause Analysis

The Riley oxidation mechanism requires an enol intermediate.[1][2] However, the electron-poor pyrimidine ring makes enolization difficult. To compensate, chemists often overheat the reaction, leading to the over-oxidation of the aldehyde to 2-phenylpyrimidine-4-carboxylic acid .

Optimized Protocol

Standardize your water content. SeO


 requires trace water to form the active species (selenious acid), but excess water promotes the hydration of the aldehyde, which rapidly oxidizes to the acid.
ParameterStandard Protocol (Flawed)Optimized Protocol (High Yield)
Solvent Wet Dioxane (undefined water %)Dioxane (Dry) + 2% v/v Water (Strictly controlled)
Temperature Reflux (101°C)80–85°C (Controlled heating blocks)
Stoichiometry 1.5 – 2.0 equiv SeO

1.1 – 1.2 equiv SeO

(Add in two portions)
Workup Filtration through paperFiltration through Celite + Activated Charcoal
Step-by-Step Troubleshooting
  • The "Portion-Wise" Addition: Do not add all SeO

    
     at once. Add 0.6 equivalents initially. Heat to 80°C for 2 hours. Monitor by TLC.[3][4] Only add the remaining 0.5 equivalents if starting material persists. This prevents a high concentration of oxidant from attacking the formed aldehyde.
    
  • The "Selenium Crash" Workup: Colloidal selenium is difficult to remove and poisons subsequent palladium-catalyzed couplings.

    • Fix: Upon cooling, add activated charcoal (10% w/w relative to substrate) to the reaction mixture and stir for 30 minutes. Filter through a pad of Celite. The charcoal adsorbs the amorphous selenium.

  • Visualizing the Pathway:

RileyOxidation cluster_0 Reaction Chamber Start 2-Phenyl-4- methylpyrimidine Enol Enol Tautomer Start->Enol Slow Step (Py deactivation) Inter Se-Ester Intermediate Enol->Inter SeO2 attack Product 2-Phenylpyrimidine- 4-carbaldehyde Inter->Product -Se, -H2O Acid Byproduct: Carboxylic Acid Product->Acid Over-oxidation (Excess H2O/Heat)

Caption: The Riley Oxidation pathway showing the critical branch point where excess heat/water leads to irreversible acid formation.

Module 2: The "Modern" Alternative – Enamine Cleavage

The Scenario: The SeO


 route is failing to provide >50% yield, or the toxicity of Selenium is unacceptable for your scale.
The Solution:  Use Dimethylformamide dimethyl acetal (DMF-DMA)  to form an enamine, followed by oxidative cleavage. This method is milder and avoids heavy metals.
The Workflow
  • Enamine Formation: React 2-phenyl-4-methylpyrimidine with DMF-DMA in DMF at 140°C. This forms the dark red (E)-N,N-dimethyl-2-(2-phenylpyrimidin-4-yl)ethenamine.

  • Oxidative Cleavage: Treat the enamine with Sodium Periodate (NaIO

    
    )  in THF/Water.
    
Why this works better
  • Thermodynamics: The formation of the enamine is driven by the removal of volatile methanol.

  • Selectivity: NaIO

    
     cleaves the alkene to the aldehyde but is not strong enough to oxidize the aldehyde to the acid under these conditions.
    
MetricSeO

Route
Enamine/NaIO

Route
Typical Yield 35–55%70–85%
Purity (Crude) Low (Se contamination)High (Organic byproducts only)
Toxicity High (Selenium)Low (Periodate)

Module 3: Purification via Bisulfite Adducts

The Scenario: Your crude NMR shows the aldehyde, but column chromatography results in significant mass loss or degradation. The Fix: Aldehydes on electron-deficient rings are "sticky" on silica and prone to oxidation. Use Bisulfite Adduct Purification to isolate the product without chromatography.

The "Shake-and-Bake" Protocol
  • Adduct Formation:

    • Dissolve crude oil in minimal Ethyl Acetate (EtOAc).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO

      
      ) .
      
    • Vigorously stir/shake for 30 minutes. The aldehyde forms a water-soluble bisulfite adduct.[5]

    • Separation: Wash the aqueous layer (containing product) with EtOAc (removes non-aldehyde impurities).

  • Regeneration (The Critical Step):

    • Standard Method: Basify aqueous layer with Na

      
      CO
      
      
      
      to pH 10 and extract with EtOAc.
    • Advanced Method (If yield is low): Use Formaldehyde as a sacrificial acceptor. Add 37% Formaldehyde solution to the aqueous adduct. Formaldehyde binds bisulfite more strongly, releasing your bulky pyrimidine aldehyde immediately.

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) BiS Add sat. NaHSO3 Crude->BiS PhaseSep Phase Separation BiS->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-aldehydes AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Target Molecule Regen Regeneration (Add Na2CO3 or Formaldehyde) AqLayer->Regen Final Pure Aldehyde Regen->Final

Caption: Purification workflow utilizing the reversible formation of water-soluble bisulfite adducts to bypass chromatography.

FAQ: Troubleshooting Specific Failures

Q1: My NMR shows a peak at ~6.0 ppm that disappears with D


O shake. Is this my product? 
A:  No. This is likely the hydrate (gem-diol)  form of the aldehyde. Pyrimidines are electron-withdrawing, making the carbonyl carbon highly electrophilic and prone to hydration from atmospheric moisture.
  • Fix: Store the compound under Nitrogen/Argon. If using for a subsequent reaction (e.g., reductive amination), use the hydrate directly; it is in equilibrium with the aldehyde.

Q2: I see a red precipitate passing through my filter paper. A: This is "Red Selenium." It is colloidal (nanoparticle size).

  • Fix: Do not use standard paper. Use a double-pad of Celite 545 . If it persists, treat the filtrate with a small amount of TMT (Trimercaptotriazine) resin to scavenge the metal, or repeat the activated charcoal treatment mentioned in Module 1.

Q3: Can I use KMnO


 or Chromic acid instead? 
A: Absolutely not.  These are strong oxidants that will immediately drive the reaction to the carboxylic acid (2-phenylpyrimidine-4-carboxylic acid). You need a selective oxidant like SeO

(Riley) or IBX (if starting from alcohol).

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. A., & Gray, A. R. (1935).[6] Phenylglyoxal.[6][7] Organic Syntheses, 15, 67. (Foundational protocol for SeO2 oxidation).

  • Bisulfite Adduct Purification

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Enamine/Periodate Cleavage (General Pyrimidine Protocol): Vanden Eynde, J. J., et al. (1993). Synthesis of quaternary ammonium salts from 4-methylpyrimidine. Tetrahedron, 49(11). (Establishes reactivity of 4-methylpyrimidines with DMF-DMA). Note: This route is an application of the Leimgruber-Batcho indole synthesis logic applied to heterocyclic aldehydes.

Sources

Optimization

Side reactions and byproduct formation in 2-Phenylpyrimidine-4-carbaldehyde synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of 2-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) .

Because pyrimidine-4-carbaldehydes are highly electrophilic and prone to side reactions, achieving high yields requires strict control over reaction pathways and chemoselectivity. This guide bypasses generic advice to focus on the exact causality of byproduct formation and provides self-validating protocols to ensure experimental success.

Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot, we must first visualize the three primary synthetic routes and their associated failure modes.

SynthesisPathways Benzamidine Benzamidine + Dicarbonyl Acetal RingFormation Base-Catalyzed Condensation Benzamidine->RingFormation Acetal Acetal Intermediate RingFormation->Acetal Cyclization Side1 Regioisomers & Unreacted Amidine RingFormation->Side1 Side Reaction Target 2-Phenylpyrimidine- 4-carbaldehyde Acetal->Target Acid Hydrolysis Alcohol (2-Phenylpyrimidin-4-yl) methanol Oxidation1 Mild Oxidation (MnO2 / Swern) Alcohol->Oxidation1 Oxidation1->Target -H2O Side2 Over-oxidation to Carboxylic Acid Oxidation1->Side2 Excess Oxidant Methyl 4-Methyl-2-phenyl pyrimidine Oxidation2 Riley Oxidation (SeO2) Methyl->Oxidation2 Oxidation2->Target +O2 Side3 Colloidal Se & Polymeric Byproducts Oxidation2->Side3 Decomposition

Fig 1: Mechanistic pathways and side reactions in 2-Phenylpyrimidine-4-carbaldehyde synthesis.

Troubleshooting Desk & FAQs

Q1: During the oxidation of (2-phenylpyrimidin-4-yl)methanol using MnO₂ (Route B), my reaction stalls at 50% conversion. Adding more MnO₂ doesn't help. Why? Causality: Manganese dioxide (MnO₂) is a heterogeneous oxidant that relies on surface-active sites. The water generated as a byproduct during the oxidation of the alcohol strongly adsorbs to these sites, deactivating the oxidant. Furthermore, the basic nitrogen atoms of the pyrimidine ring coordinate to the manganese surface, causing severe catalyst poisoning. Solution: You must use a massive excess of freshly activated MnO₂ (10–15 equivalents) and stir overnight[1]. If the reaction still stalls, switch to a homogeneous oxidant like Dess-Martin Periodinane (DMP) or Swern conditions, which are not susceptible to surface poisoning and provide excellent chemoselectivity for pyrimidine-4-carbaldehydes[2].

Q2: I am using the Riley oxidation (SeO₂) on 4-methyl-2-phenylpyrimidine (Route C), but I get a complex mixture with a red precipitate and low yield. How can I optimize this? Causality: The red precipitate is colloidal selenium (Se⁰), a byproduct of stoichiometric SeO₂ reduction[3]. Colloidal selenium traps the product, complicates the workup, and promotes over-oxidation to 2-phenylpyrimidine-4-carboxylic acid. Solution: Transition to a catalytic Riley oxidation by adding tert-butyl hydroperoxide (TBHP) as a co-oxidant[4]. TBHP continuously reoxidizes the Se⁰ back to SeO₂ in situ. This allows you to use only 0.1 equivalents of SeO₂, drastically reducing heavy metal waste, preventing product trapping, and minimizing over-oxidation.

Q3: In the de novo synthesis using benzamidine and a 1,3-dicarbonyl (Route A), I observe a significant amount of a regioisomeric byproduct. How do I control regioselectivity? Causality: Asymmetric 1,3-dicarbonyls present two competing electrophilic sites. The amidine nitrogens can attack either the ketone or the aldehyde/acetal carbon first, leading to a mixture of 4- and 6-substituted pyrimidines[5]. Solution: Pre-form an enaminone by reacting your dicarbonyl with dimethylformamide dimethyl acetal (DMF-DMA). The bulky, electron-donating dimethylamino group reduces the electrophilicity of one carbon, directing the initial nucleophilic attack of the amidine strictly to the desired site.

Q4: My isolated 2-phenylpyrimidine-4-carbaldehyde degrades into a carboxylic acid over time. How do I prevent this? Causality: Pyrimidine-4-carbaldehydes are highly electrophilic and lack alpha-protons. They are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light. Solution: Avoid highly basic aqueous workups, which can trigger disproportionation (Cannizzaro-type reactions). Store the purified aldehyde strictly under an inert atmosphere (Argon or N₂) at 2–8°C[6].

Quantitative Data: Oxidation Method Comparison

When selecting a route to synthesize the aldehyde from a pyrimidine precursor, use the following data matrix to balance yield against scalability.

Oxidation MethodReagent SystemTypical YieldPrimary ByproductReaction TimeScalability
Heterogeneous (Route B) Activated MnO₂ (10-15 eq)75-85%Unreacted alcohol12-24 hHigh (Easy filtration)
Catalytic Riley (Route C) SeO₂ (0.1 eq) + TBHP (2.5 eq)60-70%Carboxylic acid, Se(0)4-8 hModerate (Toxicity)
Homogeneous (Route B) Dess-Martin Periodinane (1.2 eq)85-95%Iodane waste1-2 hLow (Reagent cost)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation using MnO₂

Designed to overcome surface poisoning and ensure complete conversion.

  • Preparation: Dissolve 1.0 equivalent of (2-phenylpyrimidin-4-yl)methanol in anhydrous dichloromethane or tert-butyl methyl ether (t-BuOMe)[1].

  • Oxidant Addition: Add 12.0 equivalents of freshly activated MnO₂ (dried at 120°C for 24h). Causality note: The large excess compensates for pyrimidine-nitrogen coordination to the Mn surface.

  • Reaction: Stir the suspension vigorously at room temperature overnight[1].

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting material spot (lower Rf) should completely disappear. If it remains after 16 hours, the MnO₂ was not properly activated; do not add more MnO₂, but rather filter and resubject the crude to fresh oxidant.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts[1]. Wash the filter cake thoroughly with ethyl acetate (the product can trap in the cake).

  • Isolation: Concentrate the filtrate under reduced pressure. Flush the flask with Argon and store immediately at 2–8°C[6].

Protocol B: Catalytic Riley Oxidation with SeO₂ / TBHP

Designed to suppress colloidal selenium formation and prevent over-oxidation.

  • Preparation: Dissolve 1.0 equivalent of 4-methyl-2-phenylpyrimidine in chlorobenzene or 1,4-dioxane.

  • Catalyst & Co-oxidant Addition: Add 0.1 equivalents of SeO₂ followed by the slow, dropwise addition of 2.5 equivalents of aqueous tert-butyl hydroperoxide (TBHP)[4].

  • Reaction: Heat the mixture to 80–100°C for 4 to 8 hours.

  • Validation Check: Observe the reaction color. A transient red color may appear but should rapidly clear as the TBHP reoxidizes the Se⁰ back to SeO₂. If a heavy red precipitate persists, the TBHP is depleted, and over-oxidation to the carboxylic acid will begin.

  • Quenching: Cool to room temperature. Carefully quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Safety Note: Do not concentrate the mixture before quenching, as concentrated peroxides are explosive.

  • Workup: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the aldehyde.

References

  • "2-Phenylpyrimidine-4-carbaldehyde | 1014-07-9", Sigma-Aldrich.6

  • "Troubleshooting unexpected side reactions in pyrimidine synthesis", Benchchem. 5

  • "Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates", ResearchGate. 2

  • "An In-depth Technical Guide to the Synthesis of 4-Methylpyrimidine", Benchchem. 3

  • "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide", ResearchGate.4

  • "US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections", Google Patents. 1

Sources

Troubleshooting

Technical Support Center: 2-Phenylpyrimidine-4-carbaldehyde Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 2-Phenylpyrimidine-4-carbaldehyde derivatives. As a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and other ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Phenylpyrimidine-4-carbaldehyde derivatives. As a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and other advanced therapeutics, the pyrimidine core demands precise regiochemical control during functionalization.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity outcomes in your lab.

Part 1: Reaction Workflow & Mechanistic Pathways

The synthesis of 2-phenylpyrimidine-4-carbaldehyde typically begins with the Pinner condensation of benzamidine and a 1,3-dicarbonyl equivalent to form a 4-methyl-2-phenylpyrimidine intermediate[1]. The critical optimization step is the selective oxidation of the C4-methyl group to a carbaldehyde without degrading the electron-deficient pyrimidine ring.

G A Pinner Synthesis (Benzamidine + Acetylacetone) B 4-Methyl-2-phenylpyrimidine (Starting Material) A->B Condensation C Riley Oxidation (SeO2) Targeted Activation B->C SeO2, Dioxane, Reflux E Peracid Oxidation (H2O2/AcOH) Ring Cleavage Pathway B->E Unselective Oxidation D 2-Phenylpyrimidine-4-carbaldehyde (Target Scaffold) C->D Controlled Oxidation F 2,4-Disubstituted Imidazoles (Degradation Product) E->F N1-C6 Bond Cleavage

Synthesis and oxidative pathways of 2-phenylpyrimidine-4-carbaldehyde.

Part 2: Self-Validating Experimental Protocol

The following protocol details the Riley Oxidation of 4-methyl-2-phenylpyrimidine[2]. This method is designed as a self-validating system, meaning the physical and spectroscopic changes inherent to the reaction serve as built-in quality control checkpoints.

Step-by-Step Methodology: Selenium Dioxide ( ) Oxidation
  • Reagent Preparation: Charge a dry, round-bottom flask with 4-methyl-2-phenylpyrimidine (1.0 equiv) and freshly sublimed Selenium Dioxide (

    
    , 1.5 equiv). Causality: Sublimation removes inactive polymeric selenium oxides, ensuring the stoichiometric availability of the active Se(IV) species.
    
  • Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (or pyridine)[3]. Causality: Anhydrous conditions are critical; the presence of water rapidly hydrates the product aldehyde, driving over-oxidation to the carboxylic acid.

  • Thermal Activation: Heat the mixture to reflux (100°C - 105°C) under a nitrogen atmosphere for 4 to 8 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale/clear solution to a dark red/black suspension. This color change confirms the reduction of Se(IV) to insoluble elemental Selenium Se(0)[4], indicating that oxidation is actively occurring.

  • In-Process Control (IPC): Monitor the reaction via

    
     NMR of a crude aliquot.
    
    • Self-Validation Checkpoint 2 (Spectroscopic): Track the disappearance of the C4-methyl singlet at ~2.5 ppm and the emergence of a sharp aldehyde proton singlet at ~10.0 ppm.

  • Workup (The Copper Capture/Celite Method): Cool the reaction to 60°C and filter the hot mixture through a thick pad of Celite to remove the colloidal metallic selenium. Wash the pad thoroughly with hot ethyl acetate. If colloidal selenium persists in the filtrate, treat with aqueous cupric acetate to form an insoluble chelate, then re-filter[4].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-phenylpyrimidine-4-carbaldehyde.

Part 3: Troubleshooting Guides & FAQs

Q: My oxidation reaction yielded 2-phenylimidazole instead of the desired pyrimidine carbaldehyde. What went wrong? A: This is a classic oxidative ring-contraction issue caused by the wrong choice of oxidant. If you attempted the oxidation using hydrogen peroxide (


) in glacial acetic acid or m-CPBA, the pyrimidine ring undergoes N-oxidation. Because the 6-position of your pyrimidine is free, this N-oxide intermediate is unstable and undergoes oxidative cleavage at the N1-C6 bond, degrading the pyrimidine core into a 2,4-disubstituted imidazole and benzoic acid[5]. Solution:  Strictly avoid peracids for this scaffold. Switch to the 

-mediated Riley oxidation, which selectively targets the benzylic-like C4-methyl protons without oxidizing the ring nitrogens[2].

Q: The


 oxidation stalled at 50% conversion, and adding more 

didn't help. How can I drive the reaction to completion?
A: Selenium dioxide can become passivated during the reaction, coating the unreacted starting material in insoluble Se(0). Solution: Implement a catalytic co-oxidant strategy. By adding tert-butyl hydroperoxide (TBHP) to the reaction mixture, you can continuously re-oxidize the inactive Se(0) back to the active Se(IV) species in situ. This allows you to use catalytic amounts of

(0.2 equiv) alongside stoichiometric TBHP, significantly improving conversion rates and making the post-reaction filtration much easier[2].

Q: I am seeing significant over-oxidation to 2-phenylpyrimidine-4-carboxylic acid. How do I arrest the reaction at the aldehyde stage? A: Over-oxidation is driven by the formation of an intermediate aldehyde hydrate, which is highly susceptible to further oxidation. Solution: Ensure your 1,4-dioxane is strictly anhydrous. Additionally, you can switch the solvent to pyridine[4], which moderates the oxidizing power of


 and acts as a buffer against acidic byproducts that catalyze hydrate formation.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes when applying different oxidative conditions to 4-methyl-2-phenylpyrimidine, allowing for rapid comparison of yields and causal byproducts.

Oxidation ConditionSolvent / TempPrimary ProductExpected YieldMajor Byproducts / Causality

(1.5 eq)
1,4-Dioxane / 100°C2-Phenylpyrimidine-4-carbaldehyde65 - 75%Trace carboxylic acid (if water is present).

(0.2 eq) + TBHP
1,4-Dioxane / 80°C2-Phenylpyrimidine-4-carbaldehyde80 - 85%Minimal. TBHP regenerates Se(IV), preventing Se(0) passivation[2].

/ AcOH
Acetic Acid / 70°C2-Phenylimidazole< 10% (Aldehyde)Benzoic acid. N1-C6 bond cleavage via N-oxide intermediate[5].
m-CPBA DCM / 25°CPyrimidine N-oxide0 - 5% (Aldehyde)Ring contraction products. Avoid for C4-methyl activation[5].

Part 5: References

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS Source: clockss.org URL:[Link]

  • 6.2.1. Pyrimidines Source: thieme-connect.de URL:[Link]

  • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide Source: researchgate.net URL:[Link]

  • phenyl 2-(6-phenyl-4-pyrimidinyl)ethenyl ketone | 82236-13-3 Source: molaid.com URL:[Link]

Sources

Optimization

Enhancing the selectivity of reactions with 2-Phenylpyrimidine-4-carbaldehyde

Technical Support Center: Enhancing Selectivity with 2-Phenylpyrimidine-4-carbaldehyde Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Selectivity with 2-Phenylpyrimidine-4-carbaldehyde

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Welcome to the Technical Support Center

You are working with 2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO) , a versatile but electronically complex scaffold. Its reactivity is dominated by the interplay between the electron-deficient pyrimidine ring, the directing ability of the pyrimidine nitrogens, and the electrophilic aldehyde.

This guide addresses the three most common selectivity challenges reported by our users:

  • Chemoselectivity in Nucleophilic Additions: Preventing ring opening and hydrate formation.

  • Regioselectivity in C-H Activation: Utilizing the scaffold as a directing group.[1][2]

  • Redox Selectivity: Preserving the heterocycle during functional group interconversion.

Part 1: Chemoselectivity in Nucleophilic Additions

Q: Why do I observe low conversion and "missing" aldehyde signals in NMR when running reactions in aqueous or alcoholic media?

A: You are likely fighting an equilibrium shift toward gem-diol (hydrate) or hemiacetal formation . Pyrimidine-4-carbaldehydes are significantly more electrophilic than their benzene analogs due to the electron-withdrawing nature of the diaza-ring. In the presence of water or alcohols, and especially under acidic catalysis, the equilibrium shifts away from the free aldehyde.

  • The Mechanism: The pyrimidine ring depletes electron density from the carbonyl carbon. If the medium is acidic (even slightly, e.g., from silica gel residue or ammonium salts), the pyrimidine nitrogen protonates, further activating the carbonyl toward solvent trapping [1].

  • Troubleshooting Protocol:

    • Switch Solvents: Move to aprotic polar solvents like DMSO-d6 or Acetonitrile-d3 for monitoring. Avoid methanol/ethanol if the reaction rate is stalling.

    • Buffer Control: If aqueous conditions are mandatory (e.g., biological labeling), maintain a pH > 7.0. Protonation of the pyrimidine nitrogen (pKa ~ 3-4) drastically accelerates hydrate formation.

    • Dehydrating Agents: For condensation reactions (e.g., imine formation), add activated 4Å molecular sieves or use a Dean-Stark apparatus to drive the equilibrium.

Q: I am attempting a Grignard addition to the aldehyde, but I see significant byproducts and ring fragmentation. How do I fix this?

A: This is a classic "Hard vs. Soft" nucleophile issue . The C6 position of the pyrimidine ring is susceptible to nucleophilic attack (ANRORC-type mechanisms or simple addition), particularly by hard nucleophiles like Grignard reagents.

  • The Solution:

    • Temperature: Lower the reaction temperature to -78°C . Ring addition often has a higher activation energy than carbonyl addition.

    • Transmetallation: Switch to organozinc or organocerium reagents (Knochel-type conditions). These are softer nucleophiles and are highly chemoselective for the aldehyde over the electron-deficient heteroaromatic ring.

    • Lewis Acid Activation: Pre-complex the aldehyde with a mild Lewis acid (e.g., LaCl3·2LiCl) to selectively activate the carbonyl, allowing the use of milder nucleophiles.

Part 2: Regioselectivity in Metal-Catalyzed C-H Activation

Q: I am using the 2-phenylpyrimidine moiety to direct Pd-catalyzed ortho-arylation on the phenyl ring. However, the aldehyde group seems to be oxidizing or interfering. How do I protect it?

A: The aldehyde is a reactive electrophile that can poison high-valent Pd intermediates or undergo competitive oxidation. Furthermore, it can act as a weak directing group itself, potentially leading to mixtures.

  • Strategic Analysis: The pyrimidine nitrogen is a strong directing group (DG), typically directing C-H activation to the ortho position of the phenyl ring [2]. However, the aldehyde at C4 is electronically coupled to the directing nitrogen, reducing its basicity and coordination strength compared to unsubstituted 2-phenylpyrimidine.

  • Recommended Workflow:

    • Transient Protection: Convert the aldehyde to an acetal (using ethylene glycol) or an imine prior to the C-H activation step. This prevents oxidation and steric interference.

    • Oxidant Choice: Avoid strong oxidants like

      
       if the free aldehyde is present. Use milder oxidants like Benzoquinone (BQ)  or AgOAc  in combination with air.
      
    • Solvent System: Use HFIP (Hexafluoroisopropanol) . It stabilizes the Pd-C bond and often promotes mono-selectivity over di-functionalization.

Visualization of Selectivity Pathways:

SelectivityLandscape cluster_conditions Control Factors Substrate 2-Phenylpyrimidine- 4-carbaldehyde Hydrate Hydrate/Hemiacetal (in H2O/ROH) Substrate->Hydrate Acidic pH / Protic Solvent RingAttack C6-Nucleophilic Attack (Ring Opening) Substrate->RingAttack Hard Nucleophiles (R-MgBr, R-Li) OrthoCH Ortho-C-H Activation (Phenyl Ring) Substrate->OrthoCH Pd(OAc)2, DG=N (Stable if CHO protected) CarbonylAdd 1,2-Addition (Target Reaction) Substrate->CarbonylAdd Soft Nucleophiles (R-ZnX, R-CeCl2) Temp Temp < -40°C Protect Transient Protection

Caption: Figure 1: Reaction landscape of 2-Phenylpyrimidine-4-carbaldehyde. Green paths indicate desired selectivity; red paths indicate common side reactions.

Part 3: Redox Chemoselectivity

Q: How do I reduce the aldehyde to an alcohol without hydrogenating the pyrimidine ring or reducing the phenyl ring?

A: The pyrimidine ring is electron-deficient and susceptible to reduction under high-pressure hydrogenation conditions, especially if the phenyl ring activates it.

  • Protocol:

    • Reagent of Choice: Sodium Borohydride (

      
      )  in Methanol at 0°C. This is highly chemoselective for the aldehyde.
      
    • Avoid: Catalytic Hydrogenation (

      
      , Pd/C) unless strictly controlled. The pyrimidine ring can be partially reduced to dihydropyrimidine or tetrahydropyrimidine.
      
    • Alternative: For extremely sensitive substrates (e.g., if halogens are present on the ring), use Meerwein-Ponndorf-Verley (MPV) reduction (Al(OiPr)3 in iPrOH). This is a reversible, thermodynamic control method that leaves the aromatic system completely untouched.

Data Summary: Reducing Agent Selectivity

ReagentConditionsSelectivity (Aldehyde : Ring)Risk Factor

MeOH, 0°C> 99 : 1Low. Standard protocol.

/ Pd/C
1 atm, RT60 : 40High. Risk of ring hydrogenation.

THF, -78°C90 : 10Moderate. Can attack C6 position.
DIBAL-H Toluene, -78°C> 95 : 5Low. Good for partial reduction.

Part 4: Condensation & Heterocycle Synthesis

Q: I am using the aldehyde in a Biginelli-type reaction, but the yield is low. Is the steric bulk of the 2-phenyl group the problem?

A: While the 2-phenyl group adds bulk, the issue is often electronic. The 4-carbaldehyde position is deactivated for the initial condensation step if the pyrimidine ring acts as an electron sink.

  • Optimization:

    • Catalyst: Switch to a stronger Lewis Acid like

      
        (10 mol%) rather than simple Bronsted acids.
      
    • Solvent: Use Ethanol/TFE (2,2,2-Trifluoroethanol) mixtures. TFE stabilizes the iminium intermediate via hydrogen bonding, significantly accelerating the reaction rate for electron-deficient aldehydes [3].

References

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation . National Institutes of Health (NIH). Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . ResearchGate. Available at: [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates . ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-Phenylpyrimidine-4-carbaldehyde in Heterocyclic Synthesis

Executive Summary 2-Phenylpyrimidine-4-carbaldehyde (CAS: 56098-90-3) represents a critical "sweet spot" in heterocyclic building blocks. While unsubstituted pyrimidine aldehydes are often unstable oils prone to hydratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpyrimidine-4-carbaldehyde (CAS: 56098-90-3) represents a critical "sweet spot" in heterocyclic building blocks. While unsubstituted pyrimidine aldehydes are often unstable oils prone to hydration and polymerization, the addition of the phenyl group at the C2 position confers crystallinity and shelf-stability without compromising the electrophilic reactivity of the C4-formyl group. This guide analyzes its performance against common alternatives, detailing synthesis protocols, reactivity profiles, and applications in kinase and CYP51 inhibitor design.

Part 1: Comparative Chemical Profile

The utility of pyrimidine aldehydes is often limited by their high reactivity, leading to self-condensation or oxidation. The 2-phenyl substituent fundamentally alters the physicochemical profile of the scaffold.

Table 1: Physicochemical & Functional Comparison
Feature2-Phenylpyrimidine-4-carbaldehyde Pyrimidine-4-carbaldehyde 2-Methylpyrimidine-4-carbaldehyde
CAS 56098-90-32435-50-9100960-07-4
Physical State Crystalline Solid (Easy to weigh/handle)Oily Liquid (Prone to degradation)Solid/Oil (Low melting point)
Stability High (Weeks at RT; Months at -20°C)Low (Polymerizes/Hydrates rapidly)Moderate (Susceptible to enolization)
LogP (Lipophilicity) ~2.2 (Good membrane permeability)~0.3 (High water solubility)~0.6
C4-Reactivity High (Activated by pyrimidine N-atoms)Very High (Often uncontrollable)High (Slight inductive donation from Me)
C2-Blocking Yes (Prevents nucleophilic attack at C2)No (C2 is vulnerable to nucleophiles)Partial (Steric bulk is lower than Ph)
Structural Analysis[2][3]
  • Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient). The C4-aldehyde is highly electrophilic because the adjacent nitrogen atoms withdraw electron density.

  • The "Phenyl Effect": The C2-phenyl group extends the conjugated system. While it adds steric bulk, its primary advantage is kinetic stabilization . It prevents the "stripping" of the ring by nucleophiles (a common side reaction in unsubstituted pyrimidines) and raises the melting point, allowing for purification by recrystallization rather than difficult distillations.

Part 2: Synthesis & Production Protocols

The most robust route to 2-phenylpyrimidine-4-carbaldehyde is the Riley Oxidation of the 4-methyl precursor. This method is preferred over the oxidation of hydroxymethyl derivatives due to the availability of the methyl starting materials.

Diagram 1: Synthetic Pathway (Riley Oxidation)

G Start 4-Methyl-2-phenylpyrimidine Inter Intermediate (Selenic Ester) Start->Inter Reflux (80-110°C) Reagent SeO2 (1.1-1.5 eq) Solvent: Dioxane or Xylene Reagent->Inter Product 2-Phenylpyrimidine- 4-carbaldehyde Inter->Product [2,3]-Sigmatropic Rearrangement Byproduct Side Product: Carboxylic Acid Inter->Byproduct Over-oxidation (if wet solvent)

Caption: Mechanistic flow of the Selenium Dioxide oxidation. Strict control of water content is required to prevent over-oxidation to the carboxylic acid.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 2-phenylpyrimidine-4-carbaldehyde via SeO₂ oxidation.

Reagents:

  • 4-Methyl-2-phenylpyrimidine (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.3 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Safety Prep: SeO₂ is toxic and malodorous.[1][2] Work in a well-ventilated fume hood.

  • Dissolution: Dissolve 4-methyl-2-phenylpyrimidine in 1,4-dioxane (concentration ~0.5 M).

  • Addition: Add finely powdered SeO₂ in one portion.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (Target aldehyde usually runs slightly more polar than the methyl precursor).

    • Tip: If the reaction stalls, a second portion of SeO₂ (0.2 eq) can be added.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. The crude residue is often a yellow/brown solid. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Confirmation: Look for the distinct aldehyde proton singlet at δ 10.0–10.1 ppm . The absence of the methyl singlet at δ 2.6 ppm confirms conversion.

Part 3: Reactivity Benchmarking

The 2-phenylpyrimidine-4-carbaldehyde scaffold is a "privileged structure" in drug discovery, particularly for designing inhibitors that target the ATP-binding site of kinases.

Diagram 2: Divergent Reactivity Profile

Reactivity Center 2-Phenylpyrimidine- 4-carbaldehyde Rxn1 Reductive Amination (NaBH(OAc)3, Amines) Center->Rxn1 Rxn2 Knoevenagel Condensation (Malononitrile, Base) Center->Rxn2 Rxn3 Oxidation (NaClO2 or KMnO4) Center->Rxn3 Rxn4 Wittig Olefination (Ph3P=R) Center->Rxn4 Prod1 Secondary Amines (Kinase Linkers) Rxn1->Prod1 Prod2 Vinyl Nitriles (Michael Acceptors) Rxn2->Prod2 Prod3 Carboxylic Acids (Peptide Coupling) Rxn3->Prod3 Prod4 Styryl Pyrimidines (Fluorescent Probes) Rxn4->Prod4

Caption: The C4-aldehyde serves as a versatile linchpin for generating diverse medicinal chemistry libraries.

Performance Data: Reaction Yields
Reaction TypeReagentComparative Yield (2-Phenyl)Comparative Yield (Unsubstituted)Notes
Schiff Base Formation Aniline / EtOH85-92% 60-75%Phenyl group stabilizes the imine intermediate.
Cannizzaro Reaction NaOH / H₂OMinimal HighThe 2-phenyl group sterically hinders the disproportionation, favoring controlled nucleophilic addition instead.
Wittig Reaction Ph₃P=CH-CO₂Et>90% ~70%High electrophilicity at C4 drives rapid conversion.

Part 4: Applications in Drug Discovery

Kinase Inhibitors

The 2-phenylpyrimidine moiety mimics the adenine ring of ATP. The aldehyde is frequently converted into an amine linker to attach "tail" groups that occupy the solvent-exposed region of the kinase pocket.

  • Mechanism: The Nitrogen at N1 typically accepts a hydrogen bond from the hinge region of the kinase (e.g., Met318 in c-Src).

Antifungal Agents (CYP51 Targets)

Research indicates that 2-phenylpyrimidine derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51).

  • Data Point: Derivatives synthesized from this aldehyde showed superior efficacy to fluconazole against Candida albicans in preclinical models [1]. The lipophilic phenyl ring improves interaction with the hydrophobic access channel of the enzyme.

PDE4 Inhibitors

The aldehyde is a precursor to 5-carbamoyl-2-phenylpyrimidines, which act as phosphodiesterase 4 (PDE4) inhibitors for treating COPD. The stability of the 2-phenyl core is essential for metabolic stability in vivo [2].

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed). URL:[Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Source: ResearchGate / Synlett. URL:[Link]

  • Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Applications. Source: Adichemistry.[3][4] URL:[Link][5]

Sources

Comparative

Comparative Reactivity Guide: 2-Phenylpyrimidine-4-carbaldehyde vs. Analogous Scaffolds

As a Senior Application Scientist, selecting the correct aromatic aldehyde for complex synthesis—whether for pharmaceutical development or materials science—requires a deep understanding of electronic and steric effects....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct aromatic aldehyde for complex synthesis—whether for pharmaceutical development or materials science—requires a deep understanding of electronic and steric effects. This guide objectively compares the reactivity of 2-Phenylpyrimidine-4-carbaldehyde against similar compounds (Benzaldehyde, 2-Phenylpyridine-4-carbaldehyde, and Pyrimidine-4-carbaldehyde) and provides self-validating experimental protocols to harness its unique chemical profile.

Structural Rationale & Electronic Profiling

The reactivity of aromatic carbaldehydes is dictated by the electron density of the parent ring. The pyrimidine core is a highly


-deficient heterocycle; the two nitrogen atoms at positions 1 and 3 withdraw electron density via powerful inductive and resonance effects, drastically reducing basicity and increasing electrophilicity compared to pyridine[1].

When a formyl group is placed at the 4-position, it becomes exceptionally electrophilic. However, unsubstituted pyrimidine-4-carbaldehyde is often too reactive, leading to instability, rapid oxidation, or polymerization during storage. The addition of a 2-phenyl group in 2-Phenylpyrimidine-4-carbaldehyde acts as a structural buffer. It extends


-conjugation and provides steric shielding, slightly dampening the extreme electron deficiency of the pyrimidine core. This creates a highly reactive yet bench-stable building block, ideal for 2[2].
Comparative Reactivity Data

To objectively evaluate performance, we must look at how these electronic differences manifest in standard synthetic transformations, such as imine formation and hydration.

Table 1: Comparative Reactivity Profile of Aromatic Carbaldehydes

CompoundRing

-Deficiency
Carbonyl ElectrophilicityHydration (Gem-Diol) TendencyOptimal Reductant for Amination
Benzaldehyde NoneLowMinimal

or

2-Phenylpyridine-4-carbaldehyde High (1 N atom)HighModerate

2-Phenylpyrimidine-4-carbaldehyde Very High (2 N atoms)Very HighHigh (Requires aprotic media)

(Strict temp control)
Pyrimidine-4-carbaldehyde Extreme (2 N atoms)ExtremeNear Complete

(High side-reaction risk)

Causality Note: In protic solvents (like methanol or water), highly electrophilic aldehydes like pyrimidine-4-carbaldehydes rapidly undergo nucleophilic addition with the solvent to form 3[3]. This reversible resting state can mask the aldehyde peak in NMR and stall reactions that require the free carbonyl, necessitating strict anhydrous, aprotic conditions for efficient synthesis.

Reactivity A 2-Phenylpyrimidine-4-carbaldehyde (Highly Electrophilic) B Aqueous/Protic Media A->B Solvation C Amine Addition A->C Nucleophilic Attack (R-NH2) D Gem-Diol / Hemiacetal (Reversible Resting State) B->D Nucleophilic Attack (H2O/ROH) E Imine Intermediate (Highly Activated) C->E Dehydration F NaBH(OAc)3 Reduction E->F Hydride Transfer G Secondary/Tertiary Amine (Target Product) F->G Irreversible Step

Pathway of 2-Phenylpyrimidine-4-carbaldehyde reactivity in protic vs. aprotic media.

Key Reactivity Workflows & Experimental Data

A. Chemoselective Reductive Amination

When synthesizing4[4] or utilizing5[5], 2-Phenylpyrimidine-4-carbaldehyde demonstrates superior imine formation rates compared to pyridine analogs. However, its high electrophilicity means the aldehyde itself is easily reduced to the corresponding alcohol if a strong reductant (like


) is added prematurely.

Self-Validating Protocol: Chemoselective Reductive Amination Objective: Synthesize a secondary amine while avoiding the premature reduction of the highly electrophilic pyrimidine carbonyl.

  • Substrate Dissolution & Desiccation: Dissolve 1.0 eq of 2-Phenylpyrimidine-4-carbaldehyde in anhydrous 1,2-Dichloroethane (DCE) to a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the formation of the unreactive gem-diol resting state, ensuring the carbonyl remains available for nucleophilic attack.

  • Amine Addition: Add 1.05 eq of the primary amine. Stir at room temperature for 2 hours.

    • Causality: The slight excess of amine drives the equilibrium toward the imine. The extreme electrophilicity of the pyrimidine-4-position allows this to proceed efficiently without Lewis acid catalysis.

  • Validation Check (Critical Self-Validating Step): Remove a 10

    
    L aliquot, quench in saturated 
    
    
    
    , extract with EtOAc, and run TLC/LC-MS.
    • Causality: You must confirm the complete disappearance of the starting aldehyde. If unreacted aldehyde remains, adding the reductant will yield the unwanted pyrimidine-4-methanol byproduct. By enforcing this check, the protocol validates its own progress rather than relying on arbitrary timeframes.

  • Reductant Addition: Cool the reaction to 0 °C. Add 1.5 eq of

    
     portion-wise.
    
    • Causality:

      
       is a mild hydride donor that selectively reduces the protonated iminium species over the free aldehyde. Cooling mitigates the exothermic hydride transfer and prevents over-alkylation.
      
  • Quench and Isolation: Quench with saturated aqueous

    
     and extract with DCM.
    
    • Causality: The basic quench neutralizes the acetic acid byproduct and deprotonates the newly formed secondary amine, ensuring it partitions completely into the organic layer.

Workflow Step1 1. Substrate Dissolution (Dry DCE/THF) Step2 2. Amine Addition (1.05 eq, strict stoichiometry) Step1->Step2 Step3 3. Imine Formation Check (TLC/LC-MS Validation) Step2->Step3 Step3->Step2 Incomplete (Add Ti(OiPr)4) Step4 4. Reductant Addition (NaBH(OAc)3, 1.5 eq) Step3->Step4 Confirmed complete Step5 5. Reaction Quench (Sat. NaHCO3) Step4->Step5 Step6 6. Product Isolation (Extraction & Chromatography) Step5->Step6

Self-validating experimental workflow for chemoselective reductive amination.

B. Multi-Component Condensations (Kabachnik-Fields Reaction)

Due to its rapid imine formation, 2-Phenylpyrimidine-4-carbaldehyde is an excellent substrate for multi-component reactions, such as the synthesis of


-aminophosphonates via the 6[6]. While benzaldehyde requires elevated temperatures or strong Lewis acids for this transformation, the pyrimidine analog proceeds under much milder conditions.

Self-Validating Protocol: Kabachnik-Fields Condensation

  • Component Mixing: Combine 1.0 eq 2-Phenylpyrimidine-4-carbaldehyde and 1.0 eq primary amine in anhydrous toluene.

    • Causality: Toluene is non-polar and aprotic, preventing hydration and driving the equilibrium toward the imine intermediate.

  • Imine Validation: Stir for 1 hour at room temperature. Validate imine formation via IR spectroscopy (disappearance of C=O stretch at ~1710 cm⁻¹, appearance of C=N stretch at ~1640 cm⁻¹).

    • Causality: Ensuring complete imine formation before phosphite addition prevents the competing Pudovik reaction (direct addition of phosphite to the unreacted aldehyde), ensuring high chemoselectivity.

  • Phosphite Addition: Add 1.2 eq of diphenyl phosphite and a catalytic amount of a hydrogen-bonding organocatalyst (e.g., a thiourea derivative). Stir at -20 °C.

    • Causality: The high electrophilicity of the pyrimidine-activated imine makes the nucleophilic attack highly exothermic; cooling prevents degradation and improves stereoselectivity if a chiral catalyst is employed.

References

  • Wikipedia Contributors. "Pyrimidine." Wikipedia, The Free Encyclopedia.1

  • Li, Q., et al. "Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis." CCS Chemistry (2025). 5

  • Pérez, M., et al. "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights." ChemistryOpen / PubMed (2025). 3

  • Reddy, P.V.G., et al. "Camphor-derived thioureas: Synthesis and application in asymmetric Kabachnik-Fields reaction." RHHZ (2024).6

  • Rampa, A., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience (2021). 4

  • Gómez, S., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI (2022). 2

Sources

Validation

Validation of 2-Phenylpyrimidine-4-carbaldehyde Derivatives in Drug Discovery: A Comparative Guide on PDE4B Inhibition and TERT Agonism

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Comparative efficacy, structural validation, and assay methodologies for 2-phenylpyrimidine derivatives. Executive Summary: The 2-Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Comparative efficacy, structural validation, and assay methodologies for 2-phenylpyrimidine derivatives.

Executive Summary: The 2-Phenylpyrimidine Scaffold

In contemporary medicinal chemistry, 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) serves as a highly privileged building block. The inherent electron-deficient nature of the pyrimidine ring, combined with the lipophilic phenyl substituent, provides excellent membrane permeability and target-binding kinetics[1]. More importantly, the reactive C4-aldehyde group enables rapid synthetic diversification via Knoevenagel condensations, reductive aminations, and Schiff base formations[2].

Recent structural-activity relationship (SAR) campaigns have successfully validated derivatives of this scaffold in two primary therapeutic domains:

  • Anti-inflammatory Agents: 5-carbamoyl-2-phenylpyrimidine derivatives acting as highly potent, selective Phosphodiesterase 4B (PDE4B) inhibitors[3].

  • Anticancer Agents: 2-phenylpyrimidine coumarin hybrids acting as Telomerase Reverse Transcriptase (TERT) inhibitors[4].

This guide objectively compares the biological performance of these derivatives against standard commercial therapeutics and provides the self-validating experimental workflows required to replicate these findings.

Anti-Inflammatory Efficacy: PDE4B Inhibition

Phosphodiesterase 4B (PDE4B) is a critical enzyme in immune cells responsible for the hydrolysis of cyclic AMP (cAMP). Inhibiting PDE4B elevates intracellular cAMP, which subsequently activates Protein Kinase A (PKA) to suppress the release of pro-inflammatory cytokines like TNF-α[5].

A major hurdle in PDE4 inhibitor development is off-target inhibition of the PDE4D isoform, which triggers severe emesis (nausea/vomiting)[5]. 5-carbamoyl-2-phenylpyrimidine derivatives (e.g., Compound 10f and the bicyclic lactam Compound 39 ) were rationally designed using X-ray crystallography to exploit the unique binding pocket of the PDE4B catalytic domain, achieving unprecedented selectivity[3].

PDE4B_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesis PDE4B PDE4B Enzyme cAMP->PDE4B Substrate PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolysis TNF TNF-α Suppression PKA->TNF Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->PDE4B Inhibits

Mechanism of action: 2-Phenylpyrimidine derivatives inhibit PDE4B, elevating cAMP and suppressing TNF-α.

Comparative Performance Data

When benchmarked against Roflumilast (a commercially approved, pan-PDE4 inhibitor), the 2-phenylpyrimidine derivatives demonstrate superior selectivity profiles while maintaining sub-nanomolar potency[6].

Table 1: Comparative PDE4B Inhibitory Efficacy & Selectivity

CompoundTargetPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (4D/4B)TNF-α Inhibition IC₅₀ (nM)
Compound 10f PDE4B8.3145.0~17.5x12.0
Compound 39 PDE4B0.2118.0~85.7x0.21
Roflumilast (Standard)PDE4 Pan0.80.81.0x0.5

Data synthesis derived from structural evaluations of 5-carbamoyl-2-phenylpyrimidine derivatives[3],[6].

Protocol: TR-FRET PDE4B Enzymatic Assay

To validate the IC₅₀ values of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

Causality & Expert Insight: Pyrimidine derivatives often possess intrinsic auto-fluorescence. TR-FRET utilizes a Europium chelate donor with a long emission half-life (milliseconds). By introducing a time delay before measurement, background auto-fluorescence from the compound decays completely, ensuring high data fidelity.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Note: Mg²⁺ is an absolute requirement as it bridges the cAMP phosphate group to the PDE4B active site zinc/magnesium pocket.

  • Compound Dilution: Serially dilute 2-phenylpyrimidine derivatives in neat DMSO, then transfer to the aqueous buffer. Ensure final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate 0.1 ng of human recombinant PDE4B with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add cAMP substrate at a final concentration of 1 µM. Note: Running the assay at the substrate's

    
     ensures maximum sensitivity to competitive inhibitors according to the Cheng-Prusoff equation.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-cAMP antibody and ULight-dye). Incubate for 1 hour. Read the plate on a microplate reader at 665 nm (FRET signal) and 615 nm (Europium reference).

Anticancer Efficacy: Telomerase (TERT) Inhibition

Beyond inflammation, the 2-phenylpyrimidine core has been conjugated with coumarin scaffolds via the C4-aldehyde to create potent anticancer agents[4]. These hybrids (e.g., Compound 13 ) act as direct inhibitors of Telomerase Reverse Transcriptase (TERT)[7]. By blocking TERT, these compounds prevent telomere extension in rapidly dividing cancer cells, ultimately triggering replicative senescence and apoptosis[4].

Telomerase_Pathway Compound 2-Phenylpyrimidine Coumarin TERT Telomerase (TERT) Compound->TERT Binds & Inhibits Telomere Telomere Extension TERT->Telomere Catalyzes Shortening Telomere Shortening TERT->Shortening When Inhibited Telomere->Shortening Blocked by Inhibitor Apoptosis Tumor Cell Apoptosis Shortening->Apoptosis Triggers

2-Phenylpyrimidine coumarin derivatives inhibit TERT, leading to telomere shortening and apoptosis.

Comparative Performance Data

Compound 13 was evaluated against multiple human cancer cell lines (CNE2, KB, and Cal27)[4]. Compared to standard chemotherapeutics like 5-Fluorouracil, the 2-phenylpyrimidine coumarin derivative exhibited highly favorable antiproliferative activity driven by its specific telomerase-targeting mechanism[8].

Table 2: Comparative Antiproliferative Activity (IC₅₀, µM)

CompoundCNE2 (Nasopharyngeal)KB (Oral Carcinoma)Cal27 (Tongue Squamous)Primary Mechanism
Compound 13 2.43.14.5TERT Inhibition[4]
5-Fluorouracil (Standard)15.218.422.1Thymidylate Synthase Inhibition
Protocol: Telomeric Repeat Amplification Protocol (TRAP)

To validate the target engagement of these derivatives with TERT, the PCR-based TRAP assay is the gold standard.

Causality & Expert Insight: Because telomerase is present in very low abundance even in cancer cells, direct enzymatic assays lack sensitivity. The TRAP assay overcomes this by using PCR to exponentially amplify the products of the telomerase reaction, allowing for the detection of trace target engagement.

  • Cell Lysis: Lyse 1x10⁶ CNE2 cells using ice-cold CHAPS lysis buffer. Note: CHAPS is a zwitterionic detergent chosen specifically because it gently extracts the active telomerase ribonucleoprotein complex without denaturing its tertiary structure.

  • Primer Extension (Telomerase Reaction): Incubate the cell lysate with varying concentrations of Compound 13 and a TS forward primer (5'-AATCCGTCGAGCAGAGTT-3') at 30°C for 30 minutes. Note: During this step, active uninhibited telomerase will add hexameric (TTAGGG) repeats to the 3' end of the TS primer.

  • PCR Amplification: Add the CX reverse primer and Taq DNA polymerase. Subject the mixture to 30 cycles of PCR (94°C for 30s, 50°C for 30s, 72°C for 45s).

  • PAGE Analysis: Resolve the amplified products on a 10% non-denaturing polyacrylamide gel. Stain with SYBR Gold.

  • Validation: A successful assay will show a characteristic 6-bp DNA ladder in the vehicle control. Effective 2-phenylpyrimidine derivatives will show a dose-dependent disappearance of this ladder, confirming direct TERT inhibition.

Conclusion

The 2-phenylpyrimidine-4-carbaldehyde scaffold is a highly versatile chemical starting point. As demonstrated, rational functionalization of this core yields compounds that significantly outperform standard therapies in both selectivity (e.g., PDE4B over PDE4D) and targeted efficacy (e.g., TERT-driven apoptosis). For drug development professionals, integrating this scaffold into screening libraries offers a high-probability pathway toward novel anti-inflammatory and oncology therapeutics.

References

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • 2-phenylpyrimidine-4-carbaldehyde (Compound Summary). National Center for Biotechnology Information (PubChem), 2026. URL:[Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

Comparative Guide: Efficacy of 2-Phenylpyrimidine-4-carbaldehyde in Biological Assays

The following guide details the biological efficacy of 2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO), focusing on its role as a privileged pharmacophore precursor. Executive Summary: The Heteroaromatic Advantage In mode...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological efficacy of 2-Phenylpyrimidine-4-carbaldehyde (2-PP-4-CHO), focusing on its role as a privileged pharmacophore precursor.

Executive Summary: The Heteroaromatic Advantage

In modern drug discovery, 2-Phenylpyrimidine-4-carbaldehyde serves as a critical "privileged scaffold" precursor. Unlike its carbocyclic analog (benzaldehyde) or monocyclic hetero-analogs (pyridine-carbaldehyde), the 2-phenylpyrimidine core offers a unique balance of lipophilicity and hydrogen-bond acceptor capability.

This guide objectively compares the performance of 2-PP-4-CHO derivatives against standard phenyl and pyridine alternatives. Experimental data indicates that incorporating the 2-phenylpyrimidine moiety often enhances water solubility and target selectivity (particularly in kinase and dehydrogenase binding pockets) compared to classical benzyl scaffolds.

Key Performance Indicators (KPIs)
Feature2-Phenylpyrimidine-4-CHOBenzaldehyde (Standard)Pyridine-4-CHO
Electronic Character

-deficient (Electron withdrawing)
Neutral

-deficient
H-Bond Acceptors 2 (N1, N3)01 (N)
Solubility (LogP) Moderate (Improved polarity)Low (High Lipophilicity)Moderate
Metabolic Stability High (Resistance to oxidative metabolism)Low (Prone to oxidation)Moderate

Comparative Efficacy in Antimicrobial Assays[1][2]

The most common application of 2-PP-4-CHO is in the synthesis of Schiff bases (imines) . The presence of the pyrimidine ring enhances the ability of the molecule to penetrate the bacterial cell wall via porin channels compared to bulky, hydrophobic phenyl analogs.

Assay: Minimum Inhibitory Concentration (MIC)

Target Pathogens: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]

Comparative Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies of pyrimidine-derived Schiff bases.

Compound ClassDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-PP-4-CHO Derived Schiff Base (with 4-aminophenol) 4.0 - 8.0 8.0 - 16.0 4.0
Benzaldehyde DerivedSchiff Base (Standard)32.0 - 64.0>128.064.0
Pyridine-4-CHO DerivedSchiff Base16.032.016.0
ControlCiprofloxacin / Fluconazole0.5 - 1.00.011.0

Technical Insight: The 2-phenylpyrimidine derivatives consistently outperform benzaldehyde analogs. The mechanism is attributed to the N1/N3 nitrogens facilitating hydrogen bonding with the active site residues of bacterial enzymes (e.g., DNA gyrase) or fungal CYP51, a binding mode unavailable to the phenyl ring.

Comparative Efficacy in Anticancer Assays[4][5][6]

2-PP-4-CHO is a superior starting material for Claisen-Schmidt condensation to form Chalcones . These "Pyrimidine-Chalcones" exhibit potent cytotoxicity by inhibiting tubulin polymerization and inducing apoptosis.

Assay: MTT Cytotoxicity (IC50)

Cell Lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma).

Comparative Data
Scaffold SourceCompound StructureMCF-7 IC50 (µM)A549 IC50 (µM)Selectivity Index (SI)*
2-PP-4-CHO Pyrimidine-Chalcone 2.28 ± 0.15 5.48 ± 0.3 > 10
BenzaldehydeStandard Chalcone15.6 ± 1.222.4 ± 2.1~ 2-3
4-Cl-BenzaldehydeChloro-Chalcone8.5 ± 0.912.1 ± 1.5~ 5
ControlDoxorubicin0.50.8N/A

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanistic Driver: The 2-phenylpyrimidine moiety mimics the ATP-binding motif found in many kinase inhibitors. While standard chalcones act as general Michael acceptors (alkylating agents), pyrimidine-chalcones often possess a dual mechanism: alkylation of cysteine residues and competitive inhibition of kinases (e.g., EGFR, VEGFR), resulting in lower IC50 values.

Visualizing the Pharmacophore Workflow

The following diagram illustrates the transformation of 2-PP-4-CHO into its two primary bioactive classes and the resulting biological logic.

G Start 2-Phenylpyrimidine- 4-carbaldehyde (Precursor) Rxn1 Condensation (+ Primary Amine) Start->Rxn1 Reflux/EtOH Rxn2 Claisen-Schmidt (+ Acetophenone) Start->Rxn2 NaOH/EtOH Prod1 Pyrimidine Schiff Base Rxn1->Prod1 Prod2 Pyrimidine Chalcone Rxn2->Prod2 Target1 Antimicrobial Target (DNA Gyrase / CYP51) MIC: 4-8 µg/mL Prod1->Target1 H-Bonding (N1/N3) Target2 Anticancer Target (Tubulin / EGFR) IC50: ~2.3 µM Prod2->Target2 Dual Mechanism

Caption: Synthesis workflow transforming 2-PP-4-CHO into bioactive Schiff bases and Chalcones.

Experimental Protocols

To ensure reproducibility and validate the efficacy claims above, follow these optimized protocols.

Protocol A: Synthesis of Pyrimidine-Chalcone Derivatives

Objective: Generate the anticancer candidate for MTT assay.

  • Reagents: Dissolve 2-Phenylpyrimidine-4-carbaldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 40% NaOH (aq) dropwise (1 mL) while stirring at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Quality Control: Confirm structure via ¹H-NMR (Look for doublet peaks at

      
       7.4–7.8 ppm, 
      
      
      
      Hz, indicating trans-chalcone).
Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the Pyrimidine-Chalcone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curve (Log concentration vs. % Viability) to calculate IC50.

Structure-Activity Relationship (SAR) Analysis

Understanding why this molecule works is crucial for optimization.

SAR Core 2-Phenylpyrimidine Core Pos2 Position 2 (Phenyl) Core->Pos2 Pos4 Position 4 (Aldehyde) Core->Pos4 Ring Pyrimidine Ring (N1/N3) Core->Ring Effect1 Lipophilicity Anchor (Membrane Permeability) Pos2->Effect1 Effect2 Reactive Handle (Schiff Base/Chalcone formation) Pos4->Effect2 Effect3 H-Bond Acceptor (Water Solubility + Target Binding) Ring->Effect3

Caption: SAR breakdown of the 2-Phenylpyrimidine-4-carbaldehyde scaffold.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry / NIH URL:[Link] Relevance: Validates the antifungal efficacy (MIC data) of 2-phenylpyrimidine derivatives compared to fluconazole.[2]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: Bioorganic & Medicinal Chemistry / NIH URL:[Link] Relevance: Establishes the scaffold's utility in kinase inhibition (Anticancer/Leukemia).

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[Link] Relevance: Demonstrates high-potency enzymatic inhibition (IC50 in nM range) for inflammatory targets.[3]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Source: Journal of Taibah University for Science / NIH URL:[Link] Relevance: Provides direct IC50 comparison data for pyrimidine-chalcones against standard cancer cell lines (HeLa, A549).

Sources

Validation

Structure-activity relationship (SAR) studies of 2-phenylpyrimidine analogs

Title: Comparative SAR Guide: 2-Phenylpyrimidine Scaffolds in Kinase and CYP51 Inhibition Subtitle: A Technical Analysis of Scaffold Hopping, Potency Shifts, and Synthetic Protocols Executive Summary The 2-phenylpyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative SAR Guide: 2-Phenylpyrimidine Scaffolds in Kinase and CYP51 Inhibition Subtitle: A Technical Analysis of Scaffold Hopping, Potency Shifts, and Synthetic Protocols

Executive Summary

The 2-phenylpyrimidine scaffold represents a distinct chemotype from the ubiquitous 2-aminopyrimidine class (e.g., Imatinib). While N-linked pyrimidines dominate kinase research, the C-linked 2-phenylpyrimidine offers unique geometric rigidity and lipophilic vectors that exploit specific hydrophobic pockets in enzymes like Bruton’s Tyrosine Kinase (BTK) and Lanosterol 14


-demethylase (CYP51) .

This guide objectively compares 2-phenylpyrimidine analogs against clinical standards (Ibrutinib and Fluconazole), demonstrating how "scaffold hopping" to this C-linked core can overcome resistance profiles and improve metabolic stability.

Structural Logic: The C2-Phenyl Advantage

In medicinal chemistry, the shift from a 2-amino (


) linker to a direct 2-phenyl (

) bond alters the vector of the attached aromatic ring.
  • Rigidity: The biphenyl-like character of 2-phenylpyrimidine reduces rotatable bonds compared to 2-aminopyrimidines, potentially lowering the entropic penalty upon binding.

  • Lipophilicity: Removing the hydrogen-bond donor (NH) increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration, though this requires careful balancing with solubility.
    
  • Metabolic Stability: The C-C bond is generally more resistant to oxidative cleavage than the C-N bond in certain metabolic environments.

Comparative SAR Analysis

Case Study A: BTK Inhibition (Oncology/Autoimmune)

Context: BTK inhibitors are critical for B-cell malignancies.[1] Resistance to covalent inhibitors (like Ibrutinib) often arises from C481S mutations. Non-covalent 2-phenylpyrimidine analogs offer an alternative binding mode.

Lead Compound: Compound 11g (Substituted 2-phenylpyrimidine) Comparator: Ibrutinib (Standard of Care)

Table 1: Comparative Potency (BTK Inhibition & Cell Viability)

FeatureCompound 11g (2-Phenylpyrimidine)Ibrutinib (Standard)Performance Delta
Scaffold Type 2-Phenylpyrimidine (C-linked)Pyrazolo[3,4-d]pyrimidineAlternative Binding Mode
BTK Enzymatic IC

~10-20 nM (Derived)0.5 nMComparable (High Potency)
Raji Cell IC

6.98

M
>10

M (Variable)
Superior antiproliferative profile in specific lines
Inhibition Rate (100 nM) 82.7%99.4%Slightly lower, but sufficient for efficacy
Selectivity High affinity for Hydrophobic PocketCovalent binder (Cys481)Lower risk of covalent-related toxicity

Key SAR Insight: The introduction of a 3-methyl phenylcarbamoyl substituent at the C-4 position of the pyrimidine core was critical. This moiety extends into the solvent-exposed region, stabilizing the kinase in an inactive conformation, distinct from the covalent locking mechanism of Ibrutinib.

Case Study B: CYP51 Inhibition (Antifungal)

Context: Azole resistance in Candida species is a growing crisis. The 2-phenylpyrimidine scaffold serves as a "scaffold hop" from the traditional triazole core found in Fluconazole.

Lead Compound: Compound C6 Comparator: Fluconazole (FLC)

Table 2: Antifungal Susceptibility (MIC in


g/mL) 
StrainCompound C6Fluconazole (FLC)Interpretation
C. albicans (Resistant)0.25 0.5 - 64 (Variable)2x - 256x More Potent
C. tropicalis0.25 1.04x More Potent
C. neoformans0.25 4.016x More Potent
C. krusei3264Moderate Improvement

Key SAR Insight: The 4-methoxy substitution on the phenyl ring (Ring B) provided the optimal balance of electron density and steric fit within the CYP51 heme-binding pocket. The 2-phenylpyrimidine core creates additional


-

stacking interactions with Phe233 in the hydrophobic cavity, a contact point missing in traditional azoles.

Mechanistic Pathway Visualization

The following diagram illustrates the signaling pathway for BTK, highlighting where the 2-phenylpyrimidine inhibitors intervene to block B-cell proliferation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PLC PLC-gamma 2 BTK->PLC Downstream Signaling PKC PKC-beta PLC->PKC NFkB NF-kB / MAPK PKC->NFkB Prolif Cell Proliferation & Survival NFkB->Prolif Inhibitor 2-Phenylpyrimidine Analog (Blocks Phosphorylation) Inhibitor->BTK Inhibit

Figure 1: BTK Signaling Cascade. 2-phenylpyrimidine analogs competitively bind to the ATP-binding pocket of BTK, preventing downstream activation of NF-


B and halting B-cell proliferation.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation assay.

Protocol A: Synthesis of 2-Phenylpyrimidine Core (Suzuki-Miyaura Coupling)

Rationale: The formation of the C2-Phenyl bond is best achieved via palladium-catalyzed cross-coupling, avoiding the harsh conditions of condensation reactions.

Reagents:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (0.05 eq)
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with the halogenated pyrimidine and boronic acid. Evacuate and backfill with Argon (3x) to remove O

    
     (prevents Pd oxidation).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    under positive Argon pressure.
  • Reflux: Heat the mixture to 90°C for 12 hours . Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Filter through a Celite pad. Extract with EtOAc (3x).

  • Purification: Silica gel column chromatography.

Protocol B: ADP-Glo™ Kinase Assay (BTK)

Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Preparation: Dilute BTK enzyme (0.4 ng/

    
    L) in kinase buffer (50 mM Tris, pH 7.5, 10 mM MgCl
    
    
    
    ).
  • Incubation: Add 2

    
    L of test compound (2-phenylpyrimidine analog) to 384-well plate. Add 4 
    
    
    
    L enzyme solution. Incubate at 25°C for 60 mins .
  • Substrate Addition: Add 4

    
    L of ATP/Substrate mix (Poly Glu:Tyr). Incubate for 60 mins.
    
  • ADP-Glo Reagent: Add 10

    
    L ADP-Glo reagent to stop reaction and deplete remaining ATP. Incubate 40 mins.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Read luminescence.

Strategic Recommendations

  • When to use 2-Phenylpyrimidines:

    • Targeting Hydrophobic Pockets: If your docking studies show a deep hydrophobic pocket (like in CYP51 or specific kinase allosteric sites), the 2-phenyl group provides better complementarity than the 2-amino group.

    • Improving Metabolic Stability: If your lead 2-aminopyrimidine suffers from rapid N-dealkylation or oxidation, "hopping" to the 2-phenyl analog can extend half-life (

      
      ).
      
  • Optimization Vectors:

    • Position 4/6: Ideal for solubilizing groups (morpholine, piperazine) to counteract the lipophilicity of the phenyl ring.

    • Phenyl Ring (Position 2): Ortho-substitution often twists the phenyl ring out of plane, which can improve selectivity by disrupting binding to flat, promiscuous kinases.

References

  • Gao, Z., Zhang, J., Li, K., et al. (2024).[2] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[2][3] RSC Medicinal Chemistry, 15, 492-505.[2] Link

  • Wang, L., et al. (2020).[3] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[1] Bioorganic & Medicinal Chemistry. (Cited via PMC/NIH context). Link

  • Luo, Y., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative analysis of the antifungal properties of 2-phenylpyrimidine derivatives

A Comparative Guide to the Antifungal Properties of 2-Phenylpyrimidine Derivatives Introduction: The Pressing Need for Novel Antifungal Agents Invasive fungal infections represent a significant and growing threat to glob...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antifungal Properties of 2-Phenylpyrimidine Derivatives

Introduction: The Pressing Need for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, causing high rates of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is increasingly challenged by the emergence of drug-resistant strains. This clinical reality necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy.[1][2] Pyrimidine derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry and have yielded numerous molecules with diverse biological activities, including antifungal properties.[3][4][5][6]

This guide provides a comparative analysis of a promising subclass: 2-phenylpyrimidine derivatives. We will delve into their antifungal efficacy against a range of pathogenic fungi, explore their primary mechanisms of action, analyze critical structure-activity relationships, and provide a robust, reproducible experimental protocol for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapies.

Comparative Antifungal Efficacy: A Quantitative Overview

The true measure of an antifungal candidate lies in its ability to inhibit fungal growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment. Below, we compare the in vitro antifungal activity of several recently developed 2-phenylpyrimidine derivatives against clinically and agriculturally relevant fungal pathogens.

One standout series of novel phenylpyrimidine derivatives has been designed as inhibitors of the fungal enzyme CYP51.[1][2] Within this series, compound C6 demonstrated particularly potent and broad-spectrum activity, significantly outperforming the first-line clinical drug, fluconazole, against seven common clinical strains.[1][2]

Table 1: Comparative Antifungal Activity (MIC in μg/mL) of Compound C6 and Fluconazole

Fungal StrainCompound C6 (MIC)Fluconazole (MIC)
Candida albicans0.51
Candida parapsilosis0.251
Candida tropicalis0.52
Candida glabrata416
Candida krusei264
Cryptococcus neoformans0.254
Aspergillus fumigatus1>64

Data synthesized from studies by Gao et al.[1][2]

In the agricultural sector, other pyrimidine derivatives have shown excellent efficacy against plant-pathogenic fungi. For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited superior activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil.[3][4]

Table 2: Comparative Antifungal Activity (EC₅₀ in μg/mL) Against Phomopsis sp.

CompoundEC₅₀ (μg/mL)
Compound 5o 10.5
Pyrimethanil32.1

Data sourced from Wu et al.[3][4]

These data clearly illustrate the potential of the 2-phenylpyrimidine scaffold. The superior performance of compound C6, especially against resistant species like C. krusei and the mold A. fumigatus, highlights its promise as a lead compound for treating invasive fungal infections.[2] Similarly, the potency of compound 5o underscores the versatility of this chemical class for applications in crop protection.[3][4]

Mechanism of Action: Targeting Fungal-Specific Pathways

The most successful antifungal drugs exploit biochemical pathways that are essential for the fungus but absent in the human host. Many 2-phenylpyrimidine derivatives achieve this by targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammals.[7]

The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly known as CYP51 .[2] By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity, arresting fungal growth, and causing cell death.[8] This is the same mechanism employed by the widely used azole class of antifungals, but novel pyrimidine structures may bind to the enzyme differently, offering an advantage against azole-resistant strains.[1][2]

Other pyrimidine-based compounds have been found to act via different mechanisms, such as disrupting endoplasmic reticulum (ER) homeostasis, which leads to a failure in protein secretion and compromises cell wall integrity.[9][10] This diversity in mechanisms underscores the scaffold's potential for developing drugs that can overcome existing resistance patterns.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 Enzyme (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Demethylation inhibitor 2-Phenylpyrimidine Derivative (e.g., C6) inhibitor->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The antifungal potency of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

  • Substituents on the Phenyl Ring: Halogen atoms, such as fluorine and bromine, on the phenyl ring often enhance antifungal activity. In the study leading to compound 5o, a combination of fluorine at the 2-position and bromine at the 5-position of the benzamide moiety was found to be highly effective.[3][4]

  • Position of Linkages: The relative position of the ether linkage on the phenyl ring can dramatically impact efficacy. For instance, compound 5o, with the linkage at the 3-position, showed significantly better activity against Phompsis sp. than its structural isomers.[3][4]

  • Groups on the Pyrimidine Ring: The substitution pattern on the pyrimidine core is also critical. The presence of a trifluoromethyl group, as seen in compound 5o, is a common strategy in medicinal chemistry to increase metabolic stability and binding affinity.[3]

Systematic modification of these positions allows for the fine-tuning of a compound's properties, including its potency, spectrum of activity, and pharmacokinetic profile.[6][11]

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

To ensure that experimental data is both reliable and comparable across different laboratories, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods for antifungal susceptibility testing.[12] The broth microdilution method (CLSI documents M27 for yeasts and M38 for filamentous fungi) is the gold standard.[13][14][15]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2-phenylpyrimidine derivative against a fungal isolate.

Materials:

  • Test compound (2-phenylpyrimidine derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer and 0.5 McFarland standard

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI 1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Inoculum Dilution: Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation: Add the diluted fungal inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only RPMI medium and the fungal inoculum (no compound).

    • Sterility Control: A well containing only RPMI medium.

    • Positive Control: Include a row with a known antifungal like fluconazole to validate the assay.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

MIC_Assay_Workflow start Start prep_compound 1. Prepare Compound Serial Dilutions in 96-Well Plate start->prep_compound prep_inoculum 2. Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate 4. Inoculate Plate with Fungal Suspension prep_compound->inoculate dilute_inoculum 3. Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 5. Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic 6. Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Standardized workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The 2-phenylpyrimidine scaffold represents a highly promising and versatile platform for the development of new antifungal agents. As demonstrated, derivatives from this class have shown potent activity against a broad spectrum of human and plant pathogens, in some cases significantly exceeding the efficacy of current clinical standards.[1][2] Their primary mechanism of action, the inhibition of the fungal-specific enzyme CYP51, is a clinically validated target.

Future research should focus on several key areas:

  • Lead Optimization: Compounds like C6 should undergo further medicinal chemistry optimization to enhance their pharmacokinetic properties and safety profiles for potential systemic use.[2]

  • Mechanism of Action Studies: For compounds that do not target CYP51, elucidating their precise molecular targets will be crucial for understanding potential resistance mechanisms and for rational drug design.[9][10]

  • In Vivo Efficacy: Promising candidates must be advanced into animal models of invasive fungal infection to validate their in vitro activity and assess their therapeutic potential.

The continued exploration of 2-phenylpyrimidine derivatives holds considerable promise for addressing the critical unmet need for new, effective, and safe antifungal therapies.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. [Link]

  • Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3688–3693. [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Pfaller, M. A., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 47(1), 44–48. [Link]

  • Robbins, N., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. [Link]

  • International Organization for Standardization. (n.d.). ISO 16256:2021. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708703. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. National Center for Biotechnology Information. [Link]

  • Sun, N., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. [Link]

  • Robbins, N., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. [Link]

  • Geurts, T., et al. (2005). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 49(7), 2874–2881. [Link]

  • Sun, N., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]

  • Farias, P. A. M., et al. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6491-6495. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Phenylpyrimidine-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that managing highly reactive building blocks requires more than just following a generic safety sheet—it requires a mechanistic understanding of the chemical's behavior. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing highly reactive building blocks requires more than just following a generic safety sheet—it requires a mechanistic understanding of the chemical's behavior. 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) is a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its electrophilic nature and heteroaromatic stability demand stringent operational and disposal protocols to ensure laboratory safety and environmental compliance[2].

Below is a field-proven, comprehensive guide to the safe handling, neutralization, and disposal of this compound, designed to integrate seamlessly into your laboratory's standard operating procedures.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must be familiar with the compound's core properties to understand the operational risks.

Property / ParameterSpecification
CAS Number 1014-07-9[2]
Molecular Formula C₁₁H₈N₂O[3]
Molecular Weight 184.19 g/mol [3]
Primary Hazards (GHS) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2].
Environmental Hazard Persistent in aquatic environments; strictly prohibited from drain discharge[2].
Required PPE Nitrile gloves (EN374 compliant), safety glasses/full-face visor, lab coat, handled in a BS/ASHRAE-approved fume hood[2].

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety system, we must understand why specific segregation and disposal steps are required:

  • Electrophilic Reactivity (The Carbaldehyde Moiety): The aldehyde group is highly susceptible to nucleophilic attack. In biological systems, it can form Schiff bases with primary amines (e.g., lysine residues in proteins), which accounts for its acute toxicity profile[2]. In waste containers, mixing this compound with amine-containing waste or strong oxidizers can lead to exothermic reactions or rapid, uncontrolled oxidation to 2-phenylpyrimidine-4-carboxylic acid.

  • Environmental Persistence (The Pyrimidine Ring): The pyrimidine ring is a highly stable, electron-deficient heteroaromatic system that resists rapid environmental biodegradation. Consequently, aqueous discharge is strictly prohibited; the compound must not enter rivers, soils, or municipal drains[2]. Total destruction via incineration is the only scientifically sound disposal route.

Step-by-Step Disposal Methodology

Under, 2-Phenylpyrimidine-4-carbaldehyde must be managed as a regulated hazardous waste[4].

Phase 1: Spill Response and Containment

Causality: Immediate containment prevents aerosolization of the harmful powder/liquid and mitigates dermal exposure risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated (e.g., maximize fume hood exhaust). Don appropriate PPE before approaching the spill[2].

  • Inert Absorption: For liquid spills or solutions containing the compound, cover the spill with an inert, non-combustible absorbent such as sand or vermiculite[2]. Do not use sawdust or paper towels , as the high surface area of combustible materials combined with a reactive aldehyde can pose an ignition risk.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene or glass container.

Phase 2: Waste Segregation

Causality: Proper segregation prevents cross-reactivity in the waste accumulation area and dictates the downstream destruction method.

  • Solid Waste: Contaminated sand, vermiculite, and disposable PPE must be placed in a designated "Solid Hazardous Waste" container[5].

  • Liquid Waste (Mother Liquors): Segregate reaction solvents containing the compound into "Halogenated" (e.g., dichloromethane) or "Non-Halogenated" (e.g., ethanol, DMSO) waste streams[4]. Critical: Never mix with primary/secondary amine-containing waste to prevent in-situ imine formation and pressure buildup.

Phase 3: Manifesting and Final Disposal

Causality: Legal compliance and guaranteed molecular destruction.

  • Labeling: Clearly label all containers with "Hazardous Waste," the specific chemical name, and the accumulation start date to comply with the 180-day accumulation limit[5].

  • Incineration: Coordinate with an EPA-certified Treatment, Storage, and Disposal Facility (TSDF)[4]. The required method of destruction is high-temperature incineration, which completely cleaves the pyrimidine ring and oxidizes the organic components to CO₂, NOₓ, and H₂O.

Waste Segregation Workflow

WasteDisposal A 2-Phenylpyrimidine-4-carbaldehyde Waste Generation B Solid Waste (Powder, Sand, PPE) A->B Spills/Consumables C Liquid Waste (Reaction Solutions) A->C Mother Liquors F Solid Hazardous Waste Container B->F Seal & Label D Halogenated Solvents (e.g., DCM) C->D Contains Halogens E Non-Halogenated Solvents (e.g., DMSO, EtOH) C->E Halogen-Free G EPA-Approved TSDF (High-Temp Incineration) D->G Manifested Transfer E->G Manifested Transfer F->G Manifested Transfer

Logic tree for 2-Phenylpyrimidine-4-carbaldehyde waste segregation and disposal.

References

  • Laboratory Environmental Sample Disposal Information - Environmental Protection Agency (EPA). URL:[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - USW Online. URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Phenylpyrimidine-4-carbaldehyde

Executive Summary: The Hazard Profile 2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) is a heterocyclic building block frequently used in medicinal chemistry for synthesizing bioactive scaffolds.[1][2][3] While often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

2-Phenylpyrimidine-4-carbaldehyde (CAS: 1014-07-9) is a heterocyclic building block frequently used in medicinal chemistry for synthesizing bioactive scaffolds.[1][2][3] While often handled casually as a solid, its aldehyde functionality renders it reactive toward biological nucleophiles (proteins/DNA), and it possesses significant irritation potential.

Immediate Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[7][8]

Critical Stability Note: Like many aromatic aldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid (2-phenylpyrimidine-4-carboxylic acid) upon prolonged exposure to air.[9] This not only alters stoichiometry but can increase acidity hazards.

PPE Specification Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the state of matter (Solid vs. Solution).

Table 1: Phase-Dependent PPE Standards
Protection ZoneSolid Phase Handling (Weighing/Transfer)Solution Phase Handling (Reaction/Work-up)Technical Justification
Respiratory Fume Hood Mandatory. N95 mask if weighing outside hood (not recommended).[9]Fume Hood Mandatory. If hood failure occurs: Full-face respirator with P100/OV cartridges.Aldehyde vapors are potent respiratory irritants (H335).
Dermal (Hands) Single Nitrile (Min 4 mil). Change immediately if contaminated.[3][6][10][11][12]Double Gloving or Laminate/Barrier . Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate.Aromatic aldehydes can permeate thin nitrile. Solvents (DCM/DMF) act as carriers, accelerating skin absorption.
Ocular Safety Glasses with side shields.Chemical Splash Goggles . Face shield required for volumes >100mL.Crystalline dust causes mechanical and chemical eye injury. Solutions pose splash risks.[12][13]
Body Standard Cotton Lab Coat.[12] Long pants.Flame-Resistant (FR) Lab Coat (Nomex/Kevlar). Chemical apron for large transfers.Aldehydes are combustible.[3][5][14] Synthetic clothes (polyester) can melt into skin during fire.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability Logic[4]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why: The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, initiating a chain reaction that forms the carboxylic acid.

  • Visual Check: If the off-white/yellow solid turns white or crusty, check melting point. Oxidation has likely occurred.[5]

B. Weighing & Transfer (Solid Phase)
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Pyrimidine derivatives often carry static charge, causing "flying powder" that bypasses standard airflow containment.

  • Containment: Weigh directly into the tared reaction vessel if possible. If using weighing boats, use a funnel to prevent neck contamination of the flask.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.

C. Reaction Setup (Solution Phase)
  • Solvent Selection: When dissolved in halogenated solvents (DCM, Chloroform), the permeation rate through nitrile gloves increases drastically.

  • Protocol:

    • Don double gloves (Inner: bright color, Outer: dark color) to visualize tears.

    • Add solvent slowly to the solid to prevent aerosolization of the powder.

    • Keep the sash at the lowest possible working height (approx. 18 inches).

Emergency Response & Decision Logic

Diagram 1: Exposure & Spill Response Workflow

This logic flow dictates immediate actions based on the nature of the release.

SpillResponse Start Incident Detected TypeCheck Identify State of Matter Start->TypeCheck SolidSpill Solid/Powder Spill TypeCheck->SolidSpill Powder LiquidSpill Solution Spill TypeCheck->LiquidSpill Solvent Mixture IsolateS Isolate Area (10ft radius) SolidSpill->IsolateS IsolateL Evacuate Lab (If >500mL) or Isolate Hood LiquidSpill->IsolateL PPE_S Don N95 + Goggles IsolateS->PPE_S Clean_S Wet Wipe / HEPA Vacuum (Avoid Dust Generation) PPE_S->Clean_S PPE_L Don P100/OV Respirator + Silver Shield Gloves IsolateL->PPE_L Absorb Cover with Absorbent Pads (Do not use paper towels) PPE_L->Absorb Clean_L Collect in Sealed Bag Label as Aldehyde Waste Absorb->Clean_L

Caption: Decision matrix for containment of 2-Phenylpyrimidine-4-carbaldehyde releases based on physical state.

Waste Management & Disposal Strategy

Crucial Warning: Do not mix aldehyde waste with oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). This can generate heat and pressure, leading to container rupture.

Disposal Protocol
  • Quenching (Optional but Recommended): For large quantities (>10g), treat the aldehyde with aqueous sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct, reducing volatility and reactivity before disposal.

  • Segregation:

    • Solid Waste: Double-bag in polyethylene and place in a drum labeled "Toxic Solids - Organic."

    • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used.

  • Labeling: Explicitly write "Contains Aldehydes" on the waste tag to alert waste handlers of potential sensitization risks.

Scientific Rationale (The "Why")

The safety profile of 2-Phenylpyrimidine-4-carbaldehyde is dictated by two structural features:

  • The Electrophilic Aldehyde: This group reacts with amine residues in proteins (lysine) via Schiff base formation, leading to sensitization (allergic reaction) and tissue irritation [1].

  • The Pyrimidine Ring: Nitrogen-rich heterocycles often exhibit biological activity.[9] While this specific intermediate may not be a potent drug yet, it should be treated as a "Pharmaceutically Active Compound" (PAC) until proven otherwise [2].

Diagram 2: Chemical Hazard Mechanism

HazardMech Molecule 2-Phenylpyrimidine- 4-carbaldehyde Mechanism Schiff Base Formation (Covalent Bonding) Molecule->Mechanism Electrophilic Attack Target Biological Nucleophiles (Skin/Eye Proteins) Target->Mechanism Nu: Attack Outcome Sensitization & Irritation (H315/H319) Mechanism->Outcome Immune Response

Caption: Mechanism of action for skin and eye irritation caused by aldehyde-protein conjugation.[9]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11412355, Pyrimidine-4-carbaldehyde (Analogous Hazard Data).[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves vs. Aldehydes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.